DL-Cysteine
Description
Significance of Cysteine Enantiomers in Biological Systems
The significance of cysteine enantiomers in biological systems is rooted in their stereochemistry. L-cysteine is a semi-essential amino acid in humans and plays a critical role in protein structure and function through the formation of disulfide bonds, which stabilize protein conformations. wikipedia.orgaskthescientists.com It is also a precursor for the synthesis of the vital antioxidant glutathione (B108866), as well as other important molecules like taurine (B1682933) and coenzyme A. nih.govnih.gov
In contrast, D-cysteine is less common in nature but has been identified as an important signaling molecule in the mammalian nervous system. wikipedia.org Research has shown that D-cysteine can be endogenously produced in the brain and its levels are highly regulated. nih.gov It has been implicated in neuroprotection and the regulation of neural progenitor cell dynamics. ontosight.aipnas.org The differential roles of L- and D-cysteine highlight the stereospecificity of biological systems, where the three-dimensional arrangement of atoms in a molecule dictates its function.
Historical Trajectories and Milestones in Cysteine Research
The history of cysteine research began with its discovery in urine, from which its name is derived (from the Greek word kystis, meaning bladder). wikipedia.org A significant milestone was the understanding of the role of the thiol group in cysteine in forming disulfide bonds, a key element in protein structure. nih.gov The development of methods to synthesize cysteine and its derivatives allowed for more in-depth study of its chemical and biological properties. tandfonline.comcdnsciencepub.compublish.csiro.au
A pivotal moment in the field was the discovery of an alternative pathway for charging tRNA with cysteine, which has prompted a re-examination of the evolutionary history of how cysteine became part of the genetic code. pnas.org More recently, the identification of endogenous D-cysteine in the mammalian brain has opened up new avenues of research into the biological roles of D-amino acids. nih.govpnas.org The journey of cystinosis research, a rare lysosomal storage disease, also marks a significant trajectory, transforming it from a fatal childhood disorder to a treatable chronic disease through dedicated research efforts. mdpi.com
Overview of Current Academic Inquiry into DL-Cysteine and its Stereoisomers
Current academic inquiry into this compound and its stereoisomers is multifaceted. A major area of focus is the therapeutic potential of D-cysteine. Studies are exploring its neuroprotective effects, its ability to produce hydrogen sulfide (B99878) (a gaseous signaling molecule), and its potential as a selective therapy for certain types of cancer. frontiersin.orgresearchgate.net
In the realm of biotechnology and industrial applications, L-cysteine remains a key compound. It is widely used in the food industry as a dough conditioner and in the production of flavors. wikipedia.orgchemicalbook.com In the pharmaceutical and personal-care industries, it serves as a precursor for various drugs and is used in hair treatments. nih.govchemicalbook.com Research continues to explore more efficient and environmentally friendly methods for L-cysteine production, moving from traditional extraction from animal materials to fermentative processes. nih.govmdpi.com
Furthermore, the unique chemical properties of cysteine enantiomers are being leveraged in materials science. For instance, chiral surfaces constructed from L- and D-cysteine are being studied for their ability to influence cell behavior, which has implications for the development of biomedical devices and tissue engineering. mdpi.com The distinct interactions of cysteine enantiomers with metal surfaces are also being investigated for potential applications in chiral separation technologies. aip.org
A summary of the key research areas for each cysteine form is presented below:
| Cysteine Form | Key Research Areas |
| This compound | Racemic mixture studies, synthesis of derivatives, analytical method development. ontosight.aichemicalbook.comsigmaaldrich.com |
| L-Cysteine | Protein structure and function, antioxidant properties, industrial applications (food, pharma). wikipedia.orgnih.govaskthescientists.com |
| D-Cysteine | Neurobiology, therapeutic potential (neuroprotection, cancer), hydrogen sulfide production. ontosight.ainih.govfrontiersin.orgresearchgate.net |
Chemical and Physical Properties of this compound
This compound is a non-essential amino acid with the chemical formula C3H7NO2S and a molecular weight of 121.16 g/mol . ontosight.ai As a racemic mixture, it contains equal parts of the L- and D-enantiomers. It exists as a white powder and is soluble in water. ontosight.aichemicalbook.com
Stereochemistry and Racemization
Cysteine is a chiral molecule, with the L- and D-forms being non-superimposable mirror images of each other. wikipedia.org While most naturally occurring amino acids have the L-configuration, D-cysteine is also found in nature. wikipedia.org The stereochemistry of cysteine is designated as R in the R/S system, which is an exception among the common amino acids due to the priority of the sulfur-containing side chain. cir-safety.org
Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers. Cysteine is known to be prone to racemization, particularly during chemical synthesis, such as in solid-phase peptide synthesis. acs.orgacs.orgub.edu This can be a significant issue as the biological activity of a peptide can be drastically altered by the presence of the D-enantiomer. ub.edu The rate of racemization can be influenced by factors such as the base used during synthesis. For example, using N-methylmorpholine as a base can lead to significant racemization, which can be suppressed by using a weaker base like 2,4,6-collidine. peptide.comnih.gov
Spectroscopic and Physicochemical Data
The physicochemical properties of this compound have been well-characterized.
| Property | Value | Reference |
| Molecular Formula | C3H7NO2S | ontosight.ai |
| Molecular Weight | 121.16 g/mol | ontosight.ai |
| Melting Point | ~225-240 °C (decomposes) | ontosight.aichemicalbook.com |
| Solubility | Soluble in water | ontosight.aichemicalbook.com |
| CAS Number | 3374-22-9 | sigmaaldrich.com |
Spectroscopic techniques are crucial for the analysis of this compound and its enantiomers. Mass spectrometry, often coupled with liquid chromatography, is a powerful tool for both identification and quantification. capes.gov.brnih.gov
Synthesis and Manufacturing of this compound
The production of cysteine can be achieved through various methods, including extraction from natural sources, chemical synthesis, and fermentation.
Chemical Synthesis Routes
Chemical synthesis of this compound can be accomplished through several routes. One common method is the Strecker synthesis. cdnsciencepub.com Another approach is the Bucherer-Bergs reaction, which proceeds via a hydantoin (B18101) intermediate. tandfonline.comcdnsciencepub.com This method has been used to synthesize various S-alkyl-DL-cysteines. tandfonline.com The synthesis of N-acetyl-S-aryl-DL-cysteines has been achieved through the base-catalyzed addition of a thiophenol to 2-acetamidoacrylic acid. publish.csiro.au A "free of base" method has also been developed for the synthesis of o-carboranyl-DL-cysteine to avoid side reactions. mdpi.com
Industrial-Scale Production and Purification
Historically, the industrial production of L-cysteine relied heavily on the hydrolysis of animal materials such as poultry feathers and hog hair. wikipedia.org However, due to safety, environmental, and dietary concerns, there has been a significant shift towards fermentative production. nih.govmdpi.com This biotechnological approach uses renewable feedstocks and microorganisms like Escherichia coli and Corynebacterium glutamicum that have been metabolically engineered to overproduce L-cysteine. mdpi.com
Purification of cysteine often involves techniques such as crystallization and chromatography. The hydrochloride salt of cysteine is frequently used in research and applications due to its enhanced stability and solubility. ontosight.aichemicalbook.com
Analytical Methodologies for Cysteine Enantiomers
The accurate separation and quantification of cysteine enantiomers are critical for research and various applications.
Chromatographic Separation Techniques
Chromatographic methods are the most widely used techniques for the separation of cysteine enantiomers. High-performance liquid chromatography (HPLC) is a common approach, often employing chiral stationary phases that can differentiate between the L- and D-forms. acs.orgmdpi.com Gas chromatography (GC) can also be used for the enantioseparation of amino acids, though it typically requires derivatization of the analytes. mdpi.com
Spectroscopic and Other Analytical Methods
To enhance the detection and quantification of cysteine enantiomers, chromatographic techniques are often coupled with mass spectrometry (MS). capes.gov.brnih.gov This combination provides high sensitivity and selectivity. Derivatization of the cysteine molecule with a fluorescent tag, such as 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), can also be employed to facilitate detection. capes.gov.brnih.govresearchgate.net
Biomedical and Industrial Relevance of Cysteine Enantiomers
The distinct properties of L- and D-cysteine lead to a wide range of applications in various fields.
Biomedical and Research Applications of D-Cysteine
D-cysteine has emerged as a molecule of significant interest in biomedical research. It has been shown to have neuroprotective effects, potentially by acting as an antioxidant and reducing oxidative stress. ontosight.ai D-cysteine is also a substrate for the production of hydrogen sulfide (H2S), a gaseous signaling molecule with various physiological roles, including the regulation of neuronal activity and vascular tension. frontiersin.org The H2S-producing activity from D-cysteine is notably higher in the cerebellum and kidney compared to the pathway from L-cysteine. frontiersin.org Furthermore, recent studies have indicated that D-cysteine can inhibit the growth of certain cancer cells by interfering with iron-sulfur cluster assembly. researchgate.net
Industrial Applications of L-Cysteine
L-cysteine has extensive applications in the food, pharmaceutical, and cosmetic industries. nih.govchemicalbook.com In the food industry, it is used as a dough conditioner in baking to improve texture and as a precursor for the production of meat flavors through the Maillard reaction. wikipedia.orgaskthescientists.com In the pharmaceutical sector, L-cysteine is a component of nutritional supplements and is used as an intermediate in the synthesis of various drugs. ontosight.aichemicalbook.com Its mucolytic properties make it valuable in medications for respiratory conditions. chemicalbook.com In the cosmetics industry, L-cysteine is used in hair care products for applications like permanent waves, where it breaks the disulfide bonds in keratin (B1170402). wikipedia.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJNEKJLAYXESH-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046988 | |
| Record name | DL-Cysteine | |
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Molecular Weight |
121.16 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder with a sulfurous odor; [Acros Organics MSDS] | |
| Record name | DL-Cysteine | |
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CAS No. |
3374-22-9, 202406-97-1, 204523-09-1 | |
| Record name | Cysteine | |
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| Record name | Cysteine, DL- | |
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| Record name | DL-Cysteine | |
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| Record name | DL-Cysteine | |
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| Record name | DL-cysteine | |
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| Record name | CYSTEINE, DL- | |
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Metabolic and Biosynthetic Pathways of Cysteine Enantiomers
L-Cysteine Biosynthesis in Prokaryotic and Eukaryotic Systems
The L-Serine O-Acetyltransferase-O-Acetyl-L-Serine (SAT-OASS) Pathway
In bacteria and plants, the de novo synthesis of L-cysteine occurs via a two-step process starting from L-serine. nasa.govnih.gov This pathway is critical for incorporating inorganic sulfur into an organic molecule.
The initial step is the acetylation of L-serine to form O-acetyl-L-serine (OAS). mdpi.com This reaction is catalyzed by the enzyme L-serine O-acetyltransferase (SAT) , encoded by the cysE gene. mdpi.com SAT utilizes acetyl-CoA as the acetyl group donor. shareok.org
Reaction: L-serine + acetyl-CoA → O-acetyl-L-serine + CoA
The second step involves the sulfhydration of OAS to produce L-cysteine. This reaction is catalyzed by O-acetyl-L-serine sulfhydrylase (OASS) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.gov OASS replaces the acetyl group of OAS with a sulfide (B99878) group. ebi.ac.uk In enteric bacteria like Escherichia coli, this enzyme is encoded by the cysK gene. mdpi.com
Reaction: O-acetyl-L-serine + H₂S → L-cysteine + acetate (B1210297) + H₂O
Enteric bacteria possess two isozymes of OASS, namely OASS-A and OASS-B, which exhibit functional differences. researchgate.net While they share approximately 40% sequence identity, their active sites have subtle but important structural distinctions. nih.gov
OASS-A: This is the primary isozyme active under aerobic conditions and is responsible for the synthesis of L-cysteine using sulfide (S²⁻) as the sulfur source. shareok.orgresearchgate.net
OASS-B: This isozyme is typically expressed under anaerobic conditions and shows a preference for thiosulfate (B1220275) (S₂O₃²⁻) as the sulfur donor. mdpi.comresearchgate.net The reaction with thiosulfate produces S-sulfocysteine, which is then reduced to L-cysteine by the action of glutathioredoxin. researchgate.net
Despite the high identity in the first active site shell (70%), the two isozymes show differences in substrate specificity. nih.gov This divergence allows the organism to efficiently utilize different sulfur sources depending on the environmental conditions. researchgate.net
The activity of L-serine O-acetyltransferase (SAT) is a critical control point in the cysteine biosynthetic pathway. mdpi.com Its regulation occurs primarily through two mechanisms:
Feedback Inhibition: The final product of the pathway, L-cysteine, acts as a feedback inhibitor of SAT. mdpi.comnih.gov L-cysteine binds to SAT and competitively inhibits its activity, thus preventing the overproduction of cysteine. nih.gov The C-terminal region of the SAT enzyme is crucial for this feedback inhibition. nih.gov
Complex Formation with OASS: SAT forms a tight bienzyme complex with OASS, often referred to as cysteine synthase. nih.govnih.gov This interaction has a regulatory function. The formation of the complex can decrease the activity of SAT and also partially inhibit the OASS component. nih.gov The complex is dissociated by the substrate O-acetyl-L-serine, which allows the pathway to proceed when sulfur is available. nih.gov This regulatory loop, where the product (L-cysteine) inhibits the first enzyme and an intermediate (OAS) modulates the enzyme complex, allows for fine-tuned control of cysteine levels in response to sulfur availability. nih.gov
| Regulatory Mechanism | Effector Molecule | Target Enzyme | Effect on Activity |
| Feedback Inhibition | L-Cysteine | SAT | Inhibition |
| Complex Dissociation | O-Acetyl-L-Serine | SAT-OASS Complex | Activation |
The Reverse Transsulfuration Pathway from L-Methionine
In mammals and some fungi, L-cysteine is synthesized from the essential amino acid L-methionine via the reverse transsulfuration pathway. mdpi.comnih.govwikipedia.org This pathway effectively transfers the sulfur atom from methionine to a carbon skeleton provided by serine. wikipedia.org The pathway begins with the conversion of methionine to homocysteine through the intermediate S-adenosylmethionine (SAM). wikipedia.orgwikipedia.org Homocysteine then enters the two key enzymatic steps of the reverse transsulfuration pathway.
The first committed step of the reverse transsulfuration pathway is catalyzed by Cystathionine (B15957) β-Synthase (CBS) , a PLP-dependent enzyme. wikipedia.orgnih.gov CBS catalyzes the condensation of homocysteine and serine to form cystathionine. wikipedia.orgplos.org
Reaction: L-homocysteine + L-serine → L-cystathionine + H₂O
CBS holds a pivotal regulatory position in sulfur metabolism. wikipedia.org Its activity determines whether homocysteine is remethylated back to methionine or committed to the synthesis of cysteine. mdpi.com The activity of mammalian CBS is allosterically activated by S-adenosylmethionine (SAM). wikipedia.orgmdpi.com When SAM levels are high, indicating a surplus of methionine, CBS is activated, channeling homocysteine towards cysteine production. wikipedia.org
The second and final step of the reverse transsulfuration pathway is catalyzed by Cystathionine γ-Lyase (CGL) , also known as cystathionase. nih.govresearchgate.net This PLP-dependent enzyme cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia (B1221849). nih.govuniprot.org
Reaction: L-cystathionine + H₂O → L-cysteine + α-ketobutyrate + NH₃
CGL is essential for completing the synthesis of endogenous cysteine. researchgate.net Besides its primary role, CGL can also catalyze other reactions, including the production of hydrogen sulfide (H₂S) from L-cysteine. uniprot.org
| Enzyme | Substrates | Products | Pathway |
| L-Serine O-Acetyltransferase (SAT) | L-Serine, Acetyl-CoA | O-Acetyl-L-Serine, CoA | SAT-OASS Pathway |
| O-Acetyl-L-Serine Sulfhydrylase (OASS) | O-Acetyl-L-Serine, Sulfide | L-Cysteine, Acetate | SAT-OASS Pathway |
| Cystathionine β-Synthase (CBS) | L-Homocysteine, L-Serine | L-Cystathionine | Reverse Transsulfuration |
| Cystathionine γ-Lyase (CGL) | L-Cystathionine | L-Cysteine, α-Ketobutyrate, Ammonia | Reverse Transsulfuration |
Regulatory Mechanisms of L-Cysteine Biosynthesis
The biosynthesis of L-cysteine is a tightly controlled process, primarily regulated at the enzymatic and genetic levels to maintain cellular homeostasis and prevent the accumulation of potentially toxic intermediates.
Feedback Inhibition of Key Enzymes
A primary mechanism for regulating L-cysteine synthesis is the feedback inhibition of key enzymes in its biosynthetic pathway. The final product, L-cysteine, acts as an allosteric inhibitor of serine acetyltransferase (SAT), the enzyme that catalyzes the first committed step in the pathway. This reaction involves the acetylation of L-serine to form O-acetylserine.
The binding of L-cysteine to a regulatory site on SAT induces a conformational change that reduces the enzyme's affinity for its substrates, L-serine and acetyl-CoA, thereby slowing down the entire biosynthetic pathway. This inhibition is a rapid and efficient way for the cell to respond to changes in L-cysteine concentrations.
The sensitivity of SAT to L-cysteine inhibition can vary between different organisms and even between different isoforms of the enzyme within the same organism. For instance, in Escherichia coli, SAT is highly sensitive to L-cysteine, while some plant SAT isoforms are naturally less sensitive. This difference has been exploited in metabolic engineering to create microbial strains that overproduce L-cysteine by introducing feedback-insensitive SAT genes.
Structural studies of SAT have revealed that the C-terminal region of the enzyme is crucial for this feedback inhibition. Mutations in this region can lead to a desensitization of the enzyme to L-cysteine, resulting in increased production of the amino acid. For example, replacing the methionine residue at position 256 in E. coli SAT has been shown to significantly reduce feedback inhibition.
Another layer of regulation involves the formation of a bi-enzyme complex called the cysteine synthase complex (CSC) between SAT and O-acetylserine sulfhydrylase (OASS), the enzyme that catalyzes the final step of L-cysteine synthesis. The formation of this complex is thought to modulate the activities of both enzymes. The interaction with SAT inhibits OASS activity, and this inhibition is relieved when O-acetylserine, the product of the SAT reaction, binds to OASS, causing the complex to dissociate.
Genetic Regulation of Biosynthetic Genes
In addition to feedback inhibition, the biosynthesis of L-cysteine is also regulated at the genetic level, primarily through the control of gene expression for the enzymes involved in the pathway. In many bacteria, including E. coli and Salmonella typhimurium, the genes for cysteine biosynthesis are organized into a regulon, a group of genes that are coordinately controlled by a common regulatory protein.
The expression of the cysteine regulon is positively regulated by the transcriptional activator CysB. The activity of CysB is, in turn, controlled by the inducer molecule, N-acetyl-L-serine (NAS), which is an isomer of O-acetylserine. When the cellular concentration of L-cysteine is low, the synthesis of O-acetylserine proceeds, leading to the formation of NAS. NAS then binds to CysB, activating it to promote the transcription of the cysteine biosynthetic genes, including cysE (encoding SAT) and cysK (encoding OASS).
Conversely, when L-cysteine levels are high, feedback inhibition of SAT reduces the production of O-acetylserine and consequently NAS. Without the inducer, CysB becomes inactive, and the transcription of the cysteine regulon is turned off. This dual-control system ensures that the cell can efficiently synthesize L-cysteine when needed and shut down the pathway when sufficient amounts are present, thus conserving energy and resources.
In some organisms, other transcriptional regulators also play a role. For example, in Corynebacterium glutamicum, the transcriptional regulator CysR controls sulfur metabolism in L-cysteine biosynthesis. Overexpression of cysR has been shown to increase L-cysteine production. Similarly, in some bacteria, there are multiple O-acetylserine sulfhydrylase enzymes encoded by different genes, such as cysK and cysM in S. typhimurium, which are also under the control of the cysteine regulon. In lactobacilli, gene expression related to sulfur-containing amino acid metabolism is often regulated by T-box leader sequences, which are cis-acting RNA elements that respond to the levels of specific tRNAs.
D-Cysteine Metabolism and Endogenous Formation in Mammalian Systems
While L-cysteine is the more common and well-understood enantiomer, D-cysteine also plays a significant, albeit less characterized, role in mammalian physiology. Research has increasingly pointed towards the endogenous formation of D-cysteine and its involvement in specific metabolic pathways.
Enzymes Involved in D-Cysteine Generation
The presence of endogenous D-cysteine in mammalian tissues, particularly the brain and pancreas, has been firmly established. Its formation is attributed to specific enzymatic activity.
One of the key enzymes identified in the generation of D-cysteine is serine racemase (SR) . This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is primarily known for catalyzing the racemization of L-serine to D-serine, a crucial neuromodulator. However, studies have shown that SR also possesses cysteine racemase activity, converting L-cysteine to D-cysteine. Evidence for this comes from the observation that brain lysates from SR knockout (SR-/-) mice show a significantly reduced ability to racemize L-cysteine. Furthermore, these mice exhibit substantially lower levels of D-cysteine in their brains and pancreas.
Another significant enzyme in D-cysteine metabolism is D-amino acid oxidase (DAAO) , a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. While primarily known for degrading D-amino acids, its role in the context of D-cysteine is more complex. DAAO catalyzes the oxidative deamination of D-cysteine to 3-mercaptopyruvate (B1229277) (3-MP). This function is crucial for the subsequent production of hydrogen sulfide (H₂S), a key signaling molecule. The localization of DAAO in peroxisomes, often in close proximity to mitochondria where other enzymes of this pathway reside, facilitates this metabolic process. It is noteworthy that human DAAO exhibits a high catalytic efficiency for D-cysteine, suggesting it may be a primary physiological substrate in certain tissues.
The interplay between these enzymes highlights a regulated system for D-cysteine homeostasis. SR appears to be a primary biosynthetic enzyme, while DAAO is involved in its catabolism and conversion to other biologically active molecules.
Metabolic Fate of D-Cysteine
Once formed, D-cysteine is channeled into specific metabolic pathways, leading to the generation of important downstream signaling molecules and other metabolites.
A major metabolic fate of D-cysteine is its conversion to 3-mercaptopyruvate (3-MP) by the action of D-amino acid oxidase (DAAO). This α-keto acid is a key intermediate in the production of hydrogen sulfide (H₂S).
The 3-MP generated from D-cysteine is then utilized by the enzyme 3-mercaptopyruvate sulfurtransferase (3MST) . 3MST, located mainly in the mitochondria, catalyzes the transfer of the sulfur atom from 3-MP to an acceptor molecule, leading to the formation of H₂S and pyruvate (B1213749). This pathway is considered a significant source of endogenous H₂S, particularly in the brain and kidneys where DAAO and 3MST are co-expressed. The production of H₂S from D-cysteine via the DAAO/3MST pathway has been shown to be more efficient than its production from L-cysteine in certain tissues.
Beyond H₂S production, D-cysteine has been implicated in other physiological processes. For instance, it has been shown to influence neural progenitor cell proliferation and insulin (B600854) secretion. In the pancreas, D-cysteine appears to regulate insulin secretion, with studies on SR-/- mice showing dysregulated insulin levels. The mechanism may involve signaling through cyclic AMP (cAMP) and epigenetic modifications of the insulin gene promoter.
Unlike L-cysteine, D-cysteine is not a substrate for enzymes like cysteinyl-tRNA synthetase or those involved in the direct synthesis of glutathione (B108866) and taurine (B1682933). This metabolic distinction suggests that D-cysteine has specialized roles rather than being a general precursor for protein synthesis or major antioxidant pathways.
Cysteine Catabolism and Downstream Metabolite Generation
Cysteine catabolism is a vital process for maintaining appropriate intracellular cysteine levels, preventing toxicity from its accumulation, and generating a variety of biologically important molecules. The liver plays a central role in regulating the body's cysteine pool.
One of the principal enzymes in cysteine catabolism is cysteine dioxygenase (CDO) . CDO catalyzes the oxidation of the thiol group of cysteine to produce cysteine sulfinic acid. The activity of CDO is tightly regulated by the concentration of cysteine itself; high levels of cysteine stabilize the enzyme and increase its activity, thus promoting its own catabolism. Cysteine sulfinic acid can be further metabolized to produce taurine or can be converted to pyruvate and sulfite.
Another significant catabolic pathway involves the transamination of cysteine, catalyzed by cysteine aminotransferase (CAT) , also known as aspartate aminotransferase. This enzyme converts L-cysteine and α-ketoglutarate into 3-mercaptopyruvate (3-MP) and glutamate (B1630785). As mentioned previously, 3-MP is a substrate for 3-mercaptopyruvate sulfurtransferase (3MST) , which generates pyruvate and H₂S.
Cysteine is also a crucial precursor for the synthesis of glutathione (GSH) , a major cellular antioxidant. The synthesis of GSH is regulated by the availability of cysteine. When cysteine levels are high, its incorporation into GSH serves as a way to store cysteine and mitigate its potential toxicity.
Furthermore, cysteine is a precursor for the synthesis of taurine , an amino acid with numerous physiological roles, including bile acid conjugation, osmoregulation, and antioxidant functions. The pathway to taurine primarily proceeds through the oxidation of cysteine to cysteine sulfinic acid by CDO, followed by decarboxylation to hypotaurine (B1206854), and subsequent oxidation to taurine.
The breakdown of Coenzyme A also contributes to cysteine catabolism, leading to the formation of cysteamine, which can then be converted to hypotaurine and taurine. These diverse catabolic pathways highlight the central role of cysteine in cellular metabolism, providing essential building blocks and signaling molecules for a wide range of physiological processes.
Interactive Data Tables
Table 1: Key Enzymes in Cysteine Metabolism
| Enzyme | Abbreviation | Function | Cofactor | Location |
| Serine Acetyltransferase | SAT | Catalyzes the formation of O-acetylserine from L-serine and acetyl-CoA. | - | Cytosol, Mitochondria, Plastids |
| O-acetylserine sulfhydrylase | OASS | Catalyzes the final step of L-cysteine synthesis from O-acetylserine and sulfide. | PLP | Cytosol, Mitochondria, Plastids |
| Serine Racemase | SR | Catalyzes the racemization of L-cysteine to D-cysteine. | PLP | Neurons, Pancreas |
| D-amino acid oxidase | DAAO | Catalyzes the oxidative deamination of D-cysteine to 3-mercaptopyruvate. | FAD | Peroxisomes |
| 3-Mercaptopyruvate Sulfurtransferase | 3MST | Generates H₂S from 3-mercaptopyruvate. | - | Mitochondria, Cytosol |
| Cysteine Dioxygenase | CDO | Oxidizes cysteine to cysteine sulfinic acid. | Fe²⁺, NAD(P)H | Cytosol |
| Cysteine Aminotransferase | CAT | Transaminates cysteine to 3-mercaptopyruvate. | PLP | Mitochondria, Cytosol |
Glutathione (GSH) Synthesis and Cellular Redox Balance
L-cysteine is a critical and rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide that is central to cellular antioxidant defense. ontosight.aiscbt.com The synthesis of GSH occurs in two sequential, ATP-dependent steps in the cytosol. mdpi.com
Step 1: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a gamma-peptide bond between L-glutamate and L-cysteine, forming γ-glutamylcysteine. mdpi.com The availability of cysteine is often the rate-limiting factor in this initial step and, consequently, for the entire GSH synthesis pathway. scbt.commdpi.com
Step 2: The enzyme glutathione synthetase (GS) adds glycine (B1666218) to the C-terminal of γ-glutamylcysteine to form glutathione (γ-L-glutamyl-L-cysteinylglycine). pagepressjournals.org
GSH is a pivotal molecule for maintaining the cellular redox balance. It acts as a major antioxidant, protecting cells from damage by reactive oxygen species (ROS). nih.gov It serves as an electron donor for enzymes like glutathione peroxidases (GPX), which neutralize harmful peroxides. nih.gov The ratio of reduced GSH to its oxidized form, glutathione disulfide (GSSG), is a key indicator of cellular oxidative stress. nih.gov While L-cysteine is a direct substrate for GSH synthesis, D-cysteine is not utilized by the enzymes in this pathway. nih.gov
Hydrogen Sulfide (H₂S) Production Pathways
Hydrogen sulfide (H₂S) has emerged as a significant gasotransmitter, a gaseous signaling molecule involved in regulating vascular tension, neuronal activity, and cellular protection against ischemia. nih.govfrontiersin.org Both L-cysteine and D-cysteine serve as substrates for H₂S production through distinct enzymatic pathways. nih.govresearchgate.net
Cystathionine β-synthase (CBS) is a key enzyme in the transsulfuration pathway that primarily catalyzes the condensation of homocysteine and serine to form cystathionine. However, it can also produce H₂S from L-cysteine through a β-replacement reaction. nih.govresearchgate.net In murine brain and kidney tissues, CBS is considered the major source of H₂S. umich.edu This pathway allows for the production of H₂S to be integrated with the metabolism of sulfur-containing amino acids.
Besides CBS, two other primary enzymes contribute to H₂S biogenesis:
Cystathionine γ-lyase (CSE): This enzyme, also part of the transsulfuration pathway, can directly catalyze the hydrolysis or α,β-elimination of L-cysteine to produce H₂S, pyruvate, and ammonia. nih.govreactome.org Along with CBS, CSE is a major source of endogenously produced H₂S. umich.edu
3-Mercaptopyruvate Sulfurtransferase (3-MST) Pathway: This pathway involves two steps. First, L-cysteine is converted to 3-mercaptopyruvate (3-MP) by the enzyme cysteine aminotransferase (CAT), which requires α-ketoglutarate as a co-substrate. researchgate.netresearchgate.net Subsequently, 3-MST, located in both the cytoplasm and mitochondria, catalyzes the production of H₂S from 3-MP. mdpi.comnih.gov A novel pathway has been identified where D-cysteine can also serve as a substrate for H₂S production. The enzyme D-amino acid oxidase (DAO) converts D-cysteine into 3-mercaptopyruvate, which is then used by 3-MST to generate H₂S. nih.govfrontiersin.orgfrontiersin.org This DAO/3-MST pathway is present in tissues like the kidney, brain, and gastric mucosa and is notable because D-cysteine may be a more effective H₂S donor in certain therapeutic contexts with less toxicity than L-cysteine. nih.govnih.govnih.gov
Taurine Formation and its Metabolic Significance
L-cysteine is the precursor for the synthesis of taurine (2-aminoethanesulfonic acid), a sulfonic acid with diverse physiological roles. patsnap.com The primary pathway for taurine biosynthesis involves two key enzymatic steps: emerald.com
Oxidation: L-cysteine is first oxidized to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO). ontosight.airesearchgate.net
Decarboxylation: Cysteine sulfinic acid is then decarboxylated by cysteine sulfinate decarboxylase (CSD) to form hypotaurine. emerald.com
Final Oxidation: Hypotaurine is subsequently oxidized to taurine. emerald.com
Taurine is not incorporated into proteins but is abundant in many tissues, including the heart, retina, and skeletal muscle. e-enm.org Its metabolic significance is vast; it functions as an osmolyte, participates in the conjugation of bile acids (essential for fat digestion), modulates intracellular calcium levels, and possesses antioxidant and anti-inflammatory properties. nih.govjomes.orgbiomolther.org Taurine deficiency can lead to serious pathologies such as cardiomyopathy and retinal degeneration. jomes.org
Degradation to Pyruvate, Ammonia, and Sulfide
The catabolism of L-cysteine serves not only to eliminate excess cysteine, which can be toxic, but also to provide metabolic intermediates. ontosight.ai There are several routes for its degradation, primarily leading to the formation of pyruvate, ammonia, and a sulfur-containing compound. ontosight.ai
One major pathway begins with the oxidation of L-cysteine to cysteine sulfinate by cysteine dioxygenase. ontosight.ai Cysteine sulfinate can then be transaminated by an aminotransferase to form β-sulfinylpyruvate, which is unstable and spontaneously desulfinates to yield pyruvate and sulfite. ontosight.ai
Alternatively, L-cysteine can be directly converted to pyruvate through a desulfhydration reaction catalyzed by enzymes like cysteine desulfhydrase or cystathionine γ-lyase (CSE). reactome.org This reaction releases ammonia and hydrogen sulfide. researchgate.netreactome.org The resulting pyruvate is a key metabolic hub that can enter the citric acid cycle for energy production (ATP synthesis) or be used as a substrate for gluconeogenesis. ontosight.ai
Intracellular Homeostasis and Toxicity Regulation of Cysteine
Maintaining intracellular cysteine homeostasis is critical for cell viability, as both deficiency and excess can be detrimental. ontosight.ai Due to the reactive nature of its thiol group, elevated levels of cysteine can be toxic. microbialcell.com Cells employ a tightly regulated network of transport, synthesis, and degradation to control intracellular cysteine concentrations. ontosight.aimicrobialcell.com
Extracellularly, cysteine exists predominantly in its oxidized form, L-cystine. noaa.gov Cells import L-cystine via specific transporters, such as the system Xc⁻ transporter, and then rapidly reduce it to two molecules of L-cysteine intracellularly using reducing agents like GSH and thioredoxin. noaa.govresearchgate.net
To prevent toxicity from excess cysteine, cells have several mechanisms:
Rapid incorporation: Cysteine is quickly used for the synthesis of proteins and glutathione. nih.govcas.cn The synthesis of GSH is a primary protective mechanism against cysteine excess. mdpi.com
Catabolism: As described previously, cysteine is degraded into pyruvate and other metabolites, which helps to lower its concentration. ontosight.ai The regulation of cysteine dioxygenase (CDO) is a key control point in this process. ontosight.ai
Export: Cells can also export cysteine to regulate its internal levels.
Cysteine toxicity can manifest through several mechanisms, including the generation of reactive oxygen species (ROS) via autoxidation, which can lead to oxidative stress. mdpi.comnih.gov In neuronal cells, high levels of L-cysteine can be excitotoxic by interacting with NMDA receptors. nih.govresearchgate.net Some research suggests that excessive cysteine can induce mitochondrial reductive stress, leading to the production of hydrogen peroxide. pnas.org The liver plays a central role in systemically regulating cysteine levels to prevent such toxicity. nih.gov
Data Tables
Table 1: Key Enzymes in Cysteine Metabolic Pathways This table is interactive. Click on headers to sort.
| Enzyme | Abbreviation | Pathway | Substrate(s) | Product(s) | Enantiomer Specificity |
|---|---|---|---|---|---|
| Glutamate-Cysteine Ligase | GCL | Glutathione Synthesis | L-Glutamate, L-Cysteine | γ-Glutamylcysteine | L-Cysteine |
| Glutathione Synthetase | GS | Glutathione Synthesis | γ-Glutamylcysteine, Glycine | Glutathione (GSH) | L-Cysteine derived |
| Cystathionine β-Synthase | CBS | H₂S Production | L-Cysteine, Homocysteine | H₂S, Cystathionine | L-Cysteine |
| Cystathionine γ-Lyase | CSE | H₂S Production, Degradation | L-Cysteine | H₂S, Pyruvate, Ammonia | L-Cysteine |
| Cysteine Aminotransferase | CAT | H₂S Production | L-Cysteine, α-Ketoglutarate | 3-Mercaptopyruvate | L-Cysteine |
| D-Amino Acid Oxidase | DAO | H₂S Production | D-Cysteine | 3-Mercaptopyruvate | D-Cysteine |
| 3-Mercaptopyruvate Sulfurtransferase | 3-MST | H₂S Production | 3-Mercaptopyruvate | H₂S, Pyruvate | (Achiral substrate) |
| Cysteine Dioxygenase | CDO | Taurine Formation, Degradation | L-Cysteine | Cysteine Sulfinic Acid | L-Cysteine |
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| 2-aminoethanesulfonic acid |
| 3-Mercaptopyruvate |
| Ammonia |
| β-sulfinylpyruvate |
| Cysteamine |
| Cysteic Acid |
| Cysteine Sulfinic Acid |
| Cystine |
| D-Cysteine |
| DL-Cysteine |
| Glutathione |
| Glutathione Disulfide |
| Glycine |
| Homocysteine |
| Hydrogen Sulfide |
| Hypotaurine |
| L-Cystathionine |
| L-Cysteine |
| L-Glutamate |
| Pyruvate |
| S-adenosylmethionine |
| Serine |
| Sulfide |
| Sulfite |
| Taurine |
| Thioredoxin |
Mechanisms of Cytotoxicity at Elevated Cysteine Concentrations
While essential, high intracellular levels of cysteine can be toxic to cells. microbialcell.com This cytotoxicity is attributed to its reactive thiol side chain. microbialcell.com Several mechanisms have been proposed to explain this phenomenon.
One primary mechanism of cysteine cytotoxicity involves the generation of reactive oxygen species (ROS). karger.com In the presence of transition metals like copper, the reduced form of cysteine can auto-oxidize to produce superoxide (B77818) anions and hydrogen peroxide. karger.com These can be further metabolized into highly toxic hydroxyl radicals. karger.com This oxidative stress can lead to cellular damage, including lipid peroxidation. karger.comnih.gov In fact, studies have shown that the cytotoxicity of cysteine is correlated with increased lipid peroxidation and the formation of ROS. karger.com
Another aspect of cysteine's toxicity is its interaction with cellular glutathione (GSH) levels. Cysteine can stimulate the synthesis of GSH, a key antioxidant. oup.com However, at high concentrations, cysteine can also inhibit the enzyme glutathione peroxidase, which is crucial for detoxifying peroxides. oup.comoup.com This inhibition can sensitize cells to the damaging effects of ROS generated by cysteine itself. oup.com
In some cases, cysteine-induced cytotoxicity can lead to apoptosis, or programmed cell death. oup.com Furthermore, in neuronal cells, cysteine toxicity is linked to the generation of hydroxyl radicals during its auto-oxidation to cystine, a process catalyzed by metals like copper and iron. microbialcell.com
Role of Cellular Transport Systems in Cysteine Efflux and Uptake
The movement of cysteine and its oxidized form, cystine, across cellular membranes is tightly regulated by a variety of transport systems. These transporters are crucial for maintaining intracellular cysteine homeostasis and for its efflux to prevent toxicity.
Several distinct transport systems with different specificities and dependencies have been identified in various cell types.
System x c - : This is a sodium-independent transporter that mediates the exchange of cystine for glutamate across the plasma membrane, typically resulting in cystine uptake. nih.gov Its activity can be upregulated under conditions of oxidative stress to increase the intracellular supply of cysteine for GSH synthesis. nih.gov
System ASC : This sodium-dependent transporter is involved in the uptake of cysteine. physiology.org It can be inhibited by other amino acids like serine and homocysteine. physiology.org
System L : A sodium-independent system responsible for cysteine uptake. physiology.org Mixed disulfides of cysteine can enter cells via this transporter. oup.com
System X AG - : Uniquely, this sodium-dependent transporter can carry both cysteine and cystine, in addition to glutamate and aspartate. physiology.org
LAT-2 : This transporter plays a significant role in the basolateral efflux of cysteine from renal proximal tubule cells. nih.gov A reduction in LAT-2 expression leads to an increase in intracellular cysteine levels. nih.gov
The relative contribution of each transport system can vary depending on the cell type, the extracellular redox state, and the presence of competing amino acids. physiology.org For instance, in the presence of glutathione, cystine can be reduced to cysteine extracellularly, which is then transported into the cell via systems like ASC and X AG -. physiology.org
In plant mitochondria, cysteine uptake appears to be mediated by several saturable systems with different affinities, mimicking non-saturable kinetics over a broad concentration range. oup.com
Vacuolar Compartmentation as a Detoxification Strategy
In plant cells, the vacuole plays a central role in detoxifying excess substances, including heavy metals and potentially high concentrations of metabolites like cysteine. nih.govoup.com Vacuolar sequestration involves transporting substances from the cytosol into the vacuole, thereby isolating them from sensitive metabolic processes in the cytoplasm. oup.com
This process is driven by proton pumps (V-ATPase and V-PPase) on the tonoplast (the vacuolar membrane) and a suite of transporters that move specific molecules into the vacuole. nih.govresearchgate.net While much of the research on vacuolar compartmentation has focused on heavy metal detoxification, the underlying principles can be applied to other potentially toxic compounds.
For example, plants utilize cysteine-rich peptides called phytochelatins to bind and detoxify heavy metals. researchgate.net These phytochelatin-metal complexes are then transported into the vacuole. researchgate.net This highlights a mechanism where a derivative of cysteine is involved in sequestering toxic substances within the vacuole.
In the context of high cysteine levels, while direct evidence for vacuolar sequestration as a primary detoxification strategy is less documented than for heavy metals, it represents a plausible mechanism. The large volume of the plant vacuole, often occupying up to 90% of the cell volume, makes it an ideal storage compartment. researchgate.net The sequestration of excess cysteine or its derivatives into the vacuole would effectively reduce its cytosolic concentration, mitigating its potential toxicity. oup.com
Enzymatic Transformations and Biotechnological Approaches for Cysteine Production
Enzymatic Conversion of DL-2-Amino-Δ2-thiazoline-4-carboxylic Acid (DL-ATC) to L-Cysteine
The enzymatic conversion of DL-ATC to L-cysteine involves the following key enzymes:
ATC Racemase
L-ATC Hydrolase
S-Carbamoyl-L-cysteine Hydrolase
This enzymatic pathway efficiently converts the racemic mixture of DL-ATC into the biologically active L-cysteine. encyclopedia.pub
The initial step in the enzymatic conversion of DL-ATC is the isomerization of D-ATC to L-ATC, catalyzed by ATC racemase. nih.gov This allows for the complete conversion of the racemic DL-ATC mixture to L-cysteine, achieving a theoretical yield of 100%. nih.gov The racemization process ensures a continuous supply of the L-isomer for the subsequent hydrolytic steps. Alanine racemase, a similar enzyme, catalyzes the interconversion between L-alanine and D-alanine using a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. ebi.ac.uknih.gov The reaction proceeds through a transaldimination process where the substrate replaces a lysine (B10760008) residue from the PLP cofactor. ebi.ac.uk A proton is then abstracted from the alpha-carbon of the substrate, forming a carbanionic intermediate, which is then reprotonated to form the other enantiomer. ebi.ac.uk
Once L-ATC is available, L-ATC hydrolase catalyzes its hydrolysis to S-carbamoyl-L-cysteine (SCC) or N-carbamoyl-L-cysteine (L-NCC). nih.govnih.gov In some Pseudomonas species, the conversion proceeds via L-NCC as an intermediate. nih.gov The gene atcB has been identified to encode L-ATC hydrolase, which specifically catalyzes the opening of the thiazoline (B8809763) ring of L-ATC. nih.gov This enzyme exhibits high specificity for the L-isomer of ATC. nih.gov
In the final step, S-carbamoyl-L-cysteine hydrolase, also known as N-carbamoyl-L-cysteine amidohydrolase, cleaves the intermediate to produce L-cysteine, carbon dioxide, and ammonia (B1221849). nih.gov The gene atcC encodes for this enzyme, which shows high homology to L-N-carbamoylases. nih.gov This enzyme also demonstrates stereospecificity, acting only on the L-enantiomer of the carbamoyl-cysteine intermediate to yield L-cysteine. nih.gov
Microbial Fermentation Strategies for L-Cysteine Biosynthesis
Microbial fermentation presents a promising alternative for L-cysteine production directly from simple carbon sources like glucose. nih.gov However, the biosynthesis of L-cysteine in microorganisms is tightly regulated due to its toxicity at higher concentrations. mdpi.comencyclopedia.pub Metabolic engineering strategies are therefore crucial to overcome these regulatory hurdles and develop efficient microbial cell factories. mdpi.com
Key strategies for enhancing L-cysteine production through fermentation include:
Enhancing Biosynthesis: Overexpression of key enzymes in the L-cysteine biosynthetic pathway. nih.gov
Weakening Degradation: Knocking out genes responsible for L-cysteine degradation. nih.gov
Exploiting Export Systems: Overexpressing transporter proteins to facilitate the export of L-cysteine out of the cell, thereby reducing intracellular toxicity. nih.gov
Escherichia coli and Corynebacterium glutamicum are two of the most extensively studied microorganisms for the fermentative production of L-cysteine. encyclopedia.pub
In Escherichia coli , the biosynthesis of L-cysteine begins with the glycolytic intermediate 3-phosphoglycerate, which is converted to L-serine. L-serine is then acetylated to O-acetyl-L-serine (OAS) by serine O-acetyltransferase (SAT), encoded by the cysE gene. mdpi.comnih.gov This is a rate-limiting step and is subject to feedback inhibition by L-cysteine. nih.gov Subsequently, OAS is converted to L-cysteine by O-acetylserine sulfhydrylase. nih.gov Metabolic engineering efforts in E. coli have focused on overexpressing a feedback-inhibition-insensitive mutant of SAT (cysE). nih.gov Other strategies include enhancing the precursor L-serine supply and overexpressing L-cysteine transporters. nih.govnih.gov The use of thiosulfate (B1220275) as a sulfur source has been found to be more effective than sulfate (B86663) for L-cysteine production in E. coli. nih.gov
Corynebacterium glutamicum is a food-grade microorganism that has also been engineered for L-cysteine production. nih.gov Similar to E. coli, a key strategy involves the overexpression of a feedback-insensitive serine acetyltransferase. nih.gov Deletion of genes encoding L-cysteine desulfhydrases, enzymes that degrade L-cysteine, has also been shown to improve production. nih.gov Furthermore, enhancing the L-serine biosynthesis pathway and overexpressing L-cysteine exporters have led to significant increases in L-cysteine titers in C. glutamicum. nih.govresearchgate.net Overexpression of the transcriptional regulator CysR has also been shown to increase intracellular sulfide (B99878) concentration and L-cysteine production. encyclopedia.pub
Pseudomonas species are not only used for the enzymatic conversion of DL-ATC but can also synthesize L-cysteine from L-methionine through the reverse transsulfuration pathway. mdpi.com
The following table summarizes some of the metabolic engineering strategies and their outcomes in different microorganisms.
| Organism | Genetic Modification | L-Cysteine Titer (g/L) |
| Escherichia coli | Overexpression of feedback-insensitive cysE and exporter ydeD. | 0.0458 |
| Escherichia coli | Additional overexpression of serA, serC, serB and deletion of tnaA, sdaA. | 5.1 |
| Escherichia coli | Combinatorial metabolic engineering of carbon-sulfur metabolism and cofactor availability. | 12.6 |
| Corynebacterium glutamicum | Deletion of L-cysteine desulfhydrases and overexpression of native cysE. | 0.0582 |
| Corynebacterium glutamicum | Further engineering including use of a strong promoter for cysE, overexpression of cysK, and engineering of L-serine biosynthesis. | 0.9479 |
Rational design of biosynthetic pathways aims to systematically optimize metabolic fluxes towards the target product. This approach involves identifying and alleviating metabolic bottlenecks, redirecting carbon flux, and balancing cofactor availability. nih.gov
A modular strategy has been applied in E. coli to enhance L-cysteine production by dividing the biosynthesis pathway into four modules: transport, sulfur, precursor, and degradation. nih.gov By systematically modifying each module, a significant increase in L-cysteine production was achieved. nih.gov For instance, enhancing the precursor module involves overexpressing the genes serA, serC, and serB to increase the supply of L-serine. nih.gov The degradation module can be addressed by deleting genes such as tnaA and sdaA that encode L-cysteine desulfhydrases. acs.org
In another approach, metabolic node engineering was used to reprogram E. coli for L-cysteine biosynthesis. acs.org This strategy focuses on identifying and modifying critical input, process, and output nodes in the metabolic pathway to achieve a systematic optimization of L-cysteine production. acs.org For example, deleting the lactate (B86563) dehydrogenase gene (ldhA) was shown to reduce lactate formation and redirect carbon flux towards L-cysteine. acs.org
Furthermore, the synergistic enhancement of sulfur-carbon metabolism and cofactor engineering plays a vital role in L-cysteine overproduction. nih.gov The choice of sulfur source is also critical, with thiosulfate being a more favorable option than sulfate in E. coli due to its higher reduction efficiency. nih.govacs.org
Strategies for Weakening Endogenous Cysteine Degradation Pathways
In E. coli, several enzymes with cysteine desulfhydrase activity have been identified as key targets for gene knockout. These enzymes catalyze the conversion of L-cysteine into pyruvate (B1213749), ammonia, and hydrogen sulfide. Notably, the gene yhaM, which encodes a cysteine desulfidase, has been pinpointed as a primary target for improving L-cysteine production. rsc.org Deletion of yhaM in an E. coli strain engineered to overproduce cysteine resulted in a drastic increase in L-cysteine accumulation, from 64.6 mg/L in the parent strain to 316.2 mg/L in the knockout mutant. nih.gov This highlights the significant role of YhaM in cysteine degradation.
Another important enzyme with cysteine-degrading activity in E. coli is tryptophanase, encoded by the tnaA gene. While its primary role is the degradation of tryptophan, it also exhibits promiscuous cysteine desulfhydrase activity. The synthesis of tryptophanase has been observed to be induced by the presence of L-cysteine. fas.org Consequently, the disruption of the tnaA gene is a common strategy in cysteine production strains. Furthermore, cystathionine (B15957) β-lyase, encoded by metC, has also been shown to contribute to cysteine degradation, and its inactivation can further enhance production. fas.org A study demonstrated that disrupting both tnaA and metC in a strain expressing a feedback-insensitive serine acetyltransferase led to higher L-cysteine productivity compared to the wild-type strain with the same plasmid. fas.org
In the Gram-positive bacterium Corynebacterium glutamicum, a key enzyme in cysteine degradation is L-cysteine desulfhydrase, encoded by the aecD gene. nih.gov Deletion of this gene has been shown to be an effective strategy to boost L-cysteine yields. For instance, the construction of an initial L-cysteine-producing C. glutamicum strain involved the deletion of L-cysteine desulfhydrase genes, which led to the production of 58.2 ± 5.1 mg/L of L-cysteine. nih.gov This initial strain was then further engineered through other metabolic strategies to achieve a much higher titer. nih.gov
The following table summarizes the impact of weakening endogenous cysteine degradation pathways on L-cysteine production in various microorganisms.
| Microorganism | Gene(s) Inactivated | Enzyme(s) Affected | Effect on L-Cysteine Production | Reference |
|---|---|---|---|---|
| Escherichia coli | yhaM | Cysteine desulfidase | Increased production from 64.6 mg/L to 316.2 mg/L | nih.gov |
| Escherichia coli | tnaA, metC | Tryptophanase, Cystathionine β-lyase | Higher L-cysteine productivity | fas.org |
| Corynebacterium glutamicum | L-cysteine desulfhydrase genes (e.g., aecD) | L-cysteine desulfhydrase | Initial production of 58.2 ± 5.1 mg/L in an engineered strain | nih.gov |
| Pantoea ananatis | ccdA | Cysteine desulfhydrase | Increased L-cysteine concentration from 202 mg L−1 to 516 mg L−1 | nih.gov |
Optimization of Cysteine Export Systems
The intracellular accumulation of L-cysteine can be toxic to microbial cells, leading to growth inhibition and feedback inhibition of biosynthetic pathways. Therefore, enhancing the export of L-cysteine out of the cell is a crucial strategy for developing high-producing strains. Metabolic engineering efforts have focused on the identification, characterization, and overexpression of cysteine efflux pumps.
In Escherichia coli, a number of transporter proteins have been identified and engineered to improve L-cysteine export. The ydeD gene product is a well-known exporter of L-cysteine and its precursor, O-acetylserine. nih.gov Overexpression of ydeD is a common strategy in metabolically engineered E. coli for L-cysteine production. nih.gov Another exporter, YfiK, has also been shown to be effective. fas.org Exchanging the overexpressed exporter from YdeD to YfiK in an engineered E. coli strain resulted in a 37% increase in the final L-cysteine concentration, reaching 33.8 g/L in a fed-batch fermentation process. fas.org
Furthermore, several multidrug resistance pumps in E. coli have been found to have promiscuous activity for exporting L-cysteine. Overexpression of genes such as bcr, acrD, acrEF, cusA, emrAB, emrKY, ybjYZ, and yojIH has been shown to reverse the growth inhibition caused by L-cysteine and reduce its intracellular levels. nih.govnih.gov Notably, the overexpression of the multidrug transporter Bcr led to a five- to six-fold increase in L-cysteine production in an engineered E. coli strain. nih.gov The outer membrane channel TolC has also been identified as being involved in the export of L-cysteine from the periplasm into the medium. scispace.com
In Corynebacterium glutamicum, the genes NCgl0580 and NCgl2566 have been identified as potential L-cysteine exporters. nih.gov Overexpression of NCgl2566 in an L-cysteine producing strain of C. glutamicum resulted in a 1.4-fold improvement in L-cysteine production, achieving a concentration of 280 mg/L in shake flasks. sigmaaldrich.com Heterologous expression of exporters from other bacteria has also proven effective. For instance, the overexpression of the E. coli exporters YdeD and Bcr, and the Pantoea ananatis exporter CefA in C. glutamicum enhanced L-cysteine secretion. rsc.org The strain overexpressing Bcr showed an 88.9% increase in L-cysteine concentration in shake flasks (634.4 mg/L) compared to the control strain. rsc.org
The following table provides a summary of key cysteine export systems and the impact of their optimization on L-cysteine production.
| Microorganism | Exporter Gene(s) Overexpressed | Effect on L-Cysteine Production | Reference |
|---|---|---|---|
| Escherichia coli | ydeD | Accumulated 45.8 ± 2.6 mg/L of L-cysteine in an engineered strain | nih.gov |
| Escherichia coli | Exchange of ydeD for yfiK | 37% increase in final concentration to 33.8 g/L | fas.org |
| Escherichia coli | bcr | Five- to six-fold increase in L-cysteine production | nih.gov |
| Corynebacterium glutamicum | NCgl2566 | 1.4-fold improvement to 280 mg/L | sigmaaldrich.com |
| Corynebacterium glutamicum | bcr (from E. coli) | 88.9% increase in concentration to 634.4 mg/L | rsc.org |
In Vitro Metabolic Engineering for Cell-Free Cysteine Production
In vitro metabolic engineering, which utilizes a cascade of purified or semi-purified enzymes in a cell-free environment, has emerged as a powerful alternative to traditional fermentation-based methods for L-cysteine production. nih.gov This approach offers several advantages, including the circumvention of cellular constraints such as membrane transport limitations, product toxicity, and the metabolic burden on the host organism. nih.gov
A significant advancement in this area is the development of a multi-enzyme system for the synthesis of L-cysteine from glucose. One study reported the construction of an in vitro metabolic pathway comprising 11 thermophilic enzymes. nih.gov This system was optimized to produce 28.2 mM of L-cysteine from 20 mM of glucose, achieving a high molar yield of 70.5%. nih.gov A key challenge in such systems is maintaining the redox balance. In this particular study, the production of hydrogen peroxide, a byproduct that can inhibit enzyme activity, was mitigated by replacing an H₂O₂-forming NADH oxidase with an alternative enzymatic reaction using pyruvate as a sacrificial substrate. nih.gov
Another cell-free approach involves a more direct enzymatic synthesis from precursors closer to the final product. For example, the production of L-cysteine from L-O-acetylserine and sodium hydrosulfide (B80085) has been demonstrated using O-acetylserine sulfhydrase from Salmonella typhimurium. fas.org This enzymatic process, conducted in a stirred-tank bioreactor with continuous substrate feeding, achieved a remarkable L-cysteine titer of 83 g/L with a molar yield of 94% based on O-acetylserine. fas.org
The core enzymatic reaction for L-cysteine biosynthesis, catalyzed by serine acetyltransferase (CysE) and O-acetylserine sulfhydrylase (CysK or CysM), is a prime candidate for cell-free systems. Research has also focused on engineering these key enzymes to be devoid of cysteine and methionine residues. nih.gov This "chicken-and-egg" problem, where the enzymes required to synthesize an amino acid are themselves composed of that same amino acid, can be a conceptual bottleneck. By creating functional cysteine-free versions of CysE and CysM, it is possible to reconstruct the cysteine biosynthesis pathway in vitro without the need for an initial cysteine supply. nih.gov
Novel Enzyme Discovery and Biocatalysis for Cysteine Derivatives
The discovery and engineering of novel enzymes are expanding the possibilities for the biocatalytic synthesis of a wide array of cysteine derivatives, which are valuable as pharmaceuticals, agrochemicals, and research tools. L-cysteine's reactive thiol group makes it a versatile precursor for various modifications.
Metalloenzymes, in particular, play a crucial role in the natural biosynthesis of complex cysteine-derived compounds. nih.gov Recent research has focused on mononuclear non-heme iron (NHI) enzymes, dinuclear NHI enzymes, and radical-SAM (S-adenosyl-L-methionine) enzymes, which are involved in unusual cysteine modifications in natural product biosynthesis. nih.gov Understanding the mechanisms of these enzymes can pave the way for their application in the synthesis of novel cysteine derivatives.
Biocatalysis offers a green and stereoselective alternative to chemical synthesis for the production of chiral cysteine analogs. For instance, enzymes such as ω-transaminases and C-N lyases are being explored for the synthesis of S-substituted L-cysteine derivatives and other unnatural amino acids. nih.gov The enzymatic asymmetric amination of α,β-unsaturated carboxylic acids is a promising approach for producing various chiral amino acids. nih.gov
A classic example of enzymatic synthesis of cysteine derivatives involves the use of cysteine desulfhydrase. This enzyme can catalyze the reaction of β-substituted L-alanines with various thiols to produce the corresponding S-substituted L-cysteine derivatives. rsc.org This method allows for the synthesis of compounds like S-methyl-L-cysteine and S-allyl-L-cysteine, which have potential applications in managing cholesterol levels. rsc.org
Furthermore, biocatalytic methods are being developed for the synthesis of fluorescently labeled cysteine derivatives. These compounds are valuable tools for biological imaging and sensing. The synthesis of such derivatives often involves the specific reaction of a fluorophore with the thiol group of cysteine, which can be facilitated by enzymes or chemo-enzymatic strategies. nih.govresearchgate.netnih.gov
Chemo-Enzymatic Synthesis of Labeled Cysteine Compounds
The synthesis of isotopically labeled L-cysteine and its derivatives is crucial for a variety of research applications, including metabolic flux analysis, protein structure determination by NMR spectroscopy, and as internal standards in quantitative mass spectrometry. Chemo-enzymatic methods, which combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, offer powerful routes to these labeled compounds.
Enzymes can be used to introduce isotopic labels with high stereospecificity. For example, tryptophanase from E. coli can catalyze the isotopic exchange of hydrogen at the α-carbon of various L-amino acids, including L-cysteine, when incubated in a medium containing deuterium (B1214612) oxide (D₂O) or tritiated water (HTO). nih.gov This allows for the specific labeling of the Cα position with deuterium or tritium.
For the incorporation of stable isotopes like ¹³C and ¹⁵N, chemo-enzymatic approaches often involve the chemical synthesis of a labeled precursor, which is then enzymatically converted to the final product. For instance, a labeled precursor like ¹³C- or ¹⁵N-labeled serine can be used in an enzymatic reaction to produce correspondingly labeled L-cysteine.
The synthesis of radiolabeled cysteine derivatives for applications in medical imaging, such as Positron Emission Tomography (PET), is another area where chemo-enzymatic methods are valuable. For example, a new S-alkylated cysteine derivative conjugated to a macrocycle has been developed for PET imaging. nih.gov The synthesis involved the chemical conjugation of N-acetyl cysteine to the macrocycle, followed by radiolabeling with gallium-68. nih.gov
While direct enzymatic synthesis of complex labeled cysteine compounds can be challenging, the combination of chemical synthesis to create the core labeled scaffold followed by enzymatic modifications is a versatile strategy. This approach has been used for the synthesis of various labeled amino acids and their derivatives for mechanistic studies of enzymatic reactions. nih.gov
Biological Roles and Molecular Mechanisms of Cysteine
Cysteine in Cellular Redox Homeostasis and Antioxidant Defense
Cysteine plays a pivotal role in maintaining cellular redox balance and protecting against oxidative damage through various mechanisms. Its thiol group (-SH) is central to its antioxidant capabilities, both directly and as a precursor to other vital antioxidant molecules.
Precursor Role in Glutathione-Mediated Antioxidant Systems
Cysteine is a critical and often rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. mdpi.commdpi.comnih.govjst.go.jp Glutathione is a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). mdpi.comjst.go.jp The synthesis of GSH is a two-step enzymatic process. First, glutamate-cysteine ligase (GCL) joins glutamate and cysteine to form γ-glutamylcysteine. mdpi.comnih.gov Subsequently, glutathione synthase (GS) adds glycine to complete the GSH molecule. mdpi.comnih.gov
The availability of cysteine is typically the limiting factor in the rate of GSH synthesis. mdpi.commdpi.commdpi.com Therefore, cellular mechanisms for cysteine uptake and synthesis are crucial for maintaining adequate GSH levels. jst.go.jp Once synthesized, GSH participates in a wide array of protective functions. It can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). unirioja.es More significantly, it serves as a cofactor for several antioxidant enzymes. unirioja.es For instance, glutathione peroxidase (GPx) utilizes GSH to reduce harmful hydroperoxides, in the process oxidizing GSH to glutathione disulfide (GSSG). nih.govplos.org The oxidized GSSG can then be reduced back to GSH by glutathione reductase (GR), thus regenerating the antioxidant capacity. nih.govplos.org This glutathione redox cycle is a fundamental component of the cell's defense against oxidative stress. plos.org
Table 1: Key Molecules in the Glutathione-Mediated Antioxidant System
| Molecule | Role |
| Cysteine | Rate-limiting precursor for glutathione synthesis. mdpi.commdpi.comnih.govjst.go.jp |
| Glutathione (GSH) | A major cellular antioxidant that directly scavenges ROS and acts as a cofactor for antioxidant enzymes. mdpi.comunirioja.es |
| Glutamate-cysteine ligase (GCL) | Enzyme catalyzing the first step of GSH synthesis. mdpi.comnih.gov |
| Glutathione synthase (GS) | Enzyme catalyzing the second step of GSH synthesis. mdpi.comnih.gov |
| Glutathione peroxidase (GPx) | Enzyme that uses GSH to reduce hydroperoxides. nih.govplos.org |
| Glutathione reductase (GR) | Enzyme that reduces GSSG back to GSH. nih.govplos.org |
| Glutathione disulfide (GSSG) | Oxidized form of glutathione. nih.govplos.org |
Direct Antioxidant Properties of Thiol Groups
The thiol group (-SH) of the cysteine residue is a potent reducing agent and can directly scavenge a variety of free radicals and reactive oxygen species (ROS). nih.govmedchemexpress.comrjor.ro This direct antioxidant activity is attributed to the ability of the thiol group to donate a hydrogen atom, thereby neutralizing reactive species such as the hydroxyl radical (•OH), hydrogen peroxide (H₂O₂), and superoxide (B77818) anion (O₂⁻). plos.orgrjor.ro
The reactivity of the thiol group is influenced by its chemical environment, particularly its pKa value. mdpi.com The thiolate anion (RS⁻), the deprotonated form of the thiol group, is a stronger nucleophile and is more reactive in scavenging ROS. mdpi.com While N-acetyl-L-cysteine (NAC), a derivative of cysteine, also possesses direct antioxidant activity through its thiol group, its efficiency is considered less than that of other endogenous thiols like cysteine or glutathione. unimib.it This difference in reactivity is partly due to the higher pKa of NAC's thiol group compared to cysteine, resulting in a smaller fraction of the more reactive thiolate form at physiological pH. unimib.it
The direct scavenging of ROS by cysteine's thiol group provides an immediate line of defense against oxidative damage, complementing the more extensive capacity of the glutathione system. nih.gov
Mechanisms of Cysteine Disulfide Scavenging of Reactive Oxygen Species (e.g., Hydroxyl Radical)
Cysteine disulfides, such as cystine (the oxidized form of cysteine), are also highly reactive towards potent ROS like the hydroxyl radical (•OH). pnas.orgnih.gov The reaction mechanism is complex and involves multiple steps.
Research combining mass spectrometry and theoretical calculations has elucidated a two-step mechanism for the reaction between cysteine disulfides and the hydroxyl radical in the gas phase. pnas.orgnih.govcsic.es The initial step involves the hydroxyl radical attacking one of the sulfur atoms in the disulfide bond. pnas.orgnih.gov This leads to the cleavage of the S-S bond and the formation of a sulfenic acid (–SOH) and a thiyl radical (–S•). pnas.orgnih.gov
In protonated systems, a subsequent hydrogen transfer can occur within the product complex, leading to the formation of a sulfinyl radical (–SO•) and a thiol (–SH). pnas.orgnih.gov A significant finding is that the sulfenic acid produced in the initial step is itself a potent scavenger of other reactive species, such as peroxyl radicals. pnas.orgnih.gov This implies that cysteine disulfide provides a dual defense against ROS: first by directly reacting with species like the hydroxyl radical, and second, through the generation of another antioxidant molecule, sulfenic acid. pnas.orgnih.gov This mechanism suggests that in certain environments, such as nonpolar regions of proteins or lipid membranes, cysteine disulfides may have a more significant antioxidant role than previously thought. nih.gov
Structural and Functional Roles in Proteins
The unique chemical properties of the cysteine side chain, particularly its thiol group, allow it to play crucial roles in protein structure, stability, and function.
Disulfide Bond Formation and their Contribution to Protein Folding and Stability
Cysteine is the only canonical amino acid capable of forming covalent cross-links within or between polypeptide chains through the oxidation of its thiol group. researchgate.net This process results in the formation of a disulfide bond (S-S), a key post-translational modification. researchgate.net
Disulfide bonds are critical for the structural integrity and stability of a vast number of proteins, especially those that are secreted or located on the cell surface where they are exposed to a more oxidizing extracellular environment. rsc.orgmetwarebio.comnih.gov By creating covalent linkages, disulfide bonds significantly contribute to the tertiary and quaternary structure of proteins. metwarebio.comcreative-proteomics.com This structural reinforcement helps to maintain the correct protein fold, preventing unfolding and dissociation under fluctuating environmental conditions like changes in pH and temperature. metwarebio.com The formation of these bonds can lower the entropy of the unfolded protein, thereby stabilizing the folded state. researchgate.net
The formation of disulfide bonds is a regulated process that often occurs in the endoplasmic reticulum (ER) of eukaryotic cells, which provides an oxidizing environment. metwarebio.comcreative-proteomics.com Enzymes such as protein disulfide isomerases (PDI) catalyze the formation and rearrangement of these bonds, ensuring the correct pairing of cysteine residues for proper protein folding. metwarebio.comcreative-proteomics.com Incorrect disulfide bond formation can lead to misfolded and aggregated proteins, which is a hallmark of several diseases. metwarebio.com
Table 2: Influence of Disulfide Bonds on Protein Properties
| Property | Contribution of Disulfide Bonds |
| Protein Folding | Modulate folding pathways and stabilize folding intermediates. researchgate.netrsc.org |
| Structural Stability | Significantly stabilize tertiary and quaternary structures, particularly in secreted and cell-surface proteins. researchgate.netmetwarebio.comnih.gov |
| Thermostability | Engineered disulfide bonds can increase the thermal stability of proteins. pnas.org |
| Biological Activity | Essential for the function of many proteins, including enzymes and antibodies, by stabilizing their active or binding sites. creative-proteomics.com |
Thiol/Disulfide Redox System in Protein Dynamics and Allosteric Regulation
Beyond their structural role, the reversible formation and breakage of disulfide bonds serve as a molecular switch, allowing for the dynamic regulation of protein function in response to changes in the cellular redox environment. nih.govbiorxiv.orgresearchgate.net This thiol/disulfide redox system is a fundamental mechanism for allosteric regulation, where a change at one site of a protein (the cysteine residue) affects its activity at a distant site. biorxiv.orggoettingen-research-online.de
The state of cysteine residues—as a reduced thiol (-SH) or an oxidized disulfide (-S-S)—can profoundly impact protein conformation, enzyme activity, ligand binding, and protein-protein interactions. biorxiv.orgnih.gov For example, the "cysteine-switch" mechanism is a well-described principle for regulating the activity of matrix metalloproteinases (MMPs). researchgate.netpnas.org In their latent form, a cysteine residue in the pro-domain coordinates with the catalytic zinc atom, blocking the active site. researchgate.netpnas.org Activation occurs when this cysteine-zinc interaction is disrupted, either proteolytically or through modification of the thiol group, exposing the active site. researchgate.netpnas.org
This redox-dependent regulation is not limited to disulfide bonds. Cysteine thiols can undergo other oxidative modifications, which can also act as regulatory switches. goettingen-research-online.de The cellular redox state, largely influenced by the ratios of reduced to oxidized glutathione (GSH/GSSG) and thioredoxin, dictates the status of these cysteine-based switches. nih.govnih.gov This intricate network of thiol-disulfide exchange reactions allows cells to rapidly respond and adapt to oxidative signals and stress. researchgate.netnih.gov
Metal Ion Coordination and Biogenesis of Metallocofactors
The sulfhydryl group of cysteine is a potent ligand for various metal ions, playing a crucial role in the structure and function of metalloproteins. This coordination is fundamental to the assembly of essential metallocofactors, such as iron-sulfur clusters, and the catalytic activity of numerous enzymes.
Iron-sulfur (Fe-S) clusters are ancient and ubiquitous prosthetic groups essential for a wide range of biological processes, including electron transfer, metabolic catalysis, and gene regulation. nih.gov The assembly of these clusters is a complex process involving a dedicated molecular machinery. nih.govmdpi.com In the vast majority of cases, cysteine residues serve as the primary ligands that anchor the Fe-S cluster to the protein. nih.govasm.org
The biogenesis of Fe-S clusters typically begins with the mobilization of sulfur from L-cysteine by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme called cysteine desulfurase. nih.govmdpi.comacs.org This enzyme catalyzes the conversion of cysteine to alanine, forming a persulfide intermediate on a conserved cysteine residue within its active site. mdpi.comnih.gov This persulfide is the proximal sulfur donor for the assembly of the Fe-S cluster. nih.gov
The sulfur is then transferred to a scaffold protein, such as IscU in bacteria or its homolog ISU in eukaryotes, where the Fe-S cluster is assembled. nih.govpnas.org Iron ions, delivered by other proteins, are incorporated along with the sulfur atoms. frontiersin.org The cysteine residues of the scaffold protein provide the coordination sites for the nascent cluster. nih.govasm.org For instance, the IscU protein has conserved cysteine residues that are essential for ligating the newly formed cluster. nih.gov Once assembled, the Fe-S cluster is transferred from the scaffold protein to various acceptor apoproteins, a process facilitated by chaperone proteins. pnas.org
Three main systems for Fe-S cluster biogenesis have been identified in bacteria: the ISC (iron-sulfur cluster), SUF (mobilization of sulfur), and NIF (nitrogen fixation) systems. nih.gov All these systems utilize cysteine as the initial sulfur source. nih.gov While the ISC system is generally responsible for housekeeping Fe-S cluster assembly, the SUF system is often activated under conditions of oxidative stress. nih.gov The NIF system is specifically dedicated to the maturation of nitrogenase, the enzyme responsible for nitrogen fixation. nih.gov
| Protein/System | Function | Role of Cysteine |
|---|---|---|
| Cysteine Desulfurase (e.g., IscS, NifS, SufS) | Mobilizes sulfur from L-cysteine. nih.govmdpi.com | Source of sulfur; forms a persulfide intermediate on a conserved cysteine residue. mdpi.comnih.gov |
| Scaffold Protein (e.g., IscU/ISU) | Site of initial Fe-S cluster assembly. nih.govpnas.org | Provides cysteine ligands for the nascent Fe-S cluster. nih.govnih.gov |
| A-type carriers (ATCs) | Predicted to bind and transfer Fe-S clusters. asm.org | Utilize three cysteine residues to ligate the Fe-S cluster. asm.org |
Beyond iron, the thiol group of cysteine is a critical ligand for a variety of other metal ions in enzymes, most notably zinc and copper. nih.govresearchgate.net This coordination is vital for both the structural integrity and the catalytic function of these metalloenzymes.
Zinc Coordination: Zinc is a common cofactor in a vast number of proteins, where it can play either a structural or a catalytic role. researchgate.net Cysteine residues are frequently involved in creating the coordination sphere for zinc ions. nih.govresearchgate.net In structural zinc sites, often referred to as "zinc fingers," the zinc ion is typically coordinated by a combination of cysteine and histidine residues, such as in Cys2His2, Cys3His, or Cys4 motifs. acs.orgoup.com These structural motifs are crucial for protein folding and mediating interactions with other molecules like DNA and proteins. acs.org
In catalytic zinc sites, cysteine ligation is less common than histidine or glutamate/aspartate, but it serves important functions. nih.govacs.org The polarizability of the sulfur ligand can modulate the Lewis acidity of the catalytic zinc ion. acs.org For example, in some enzymes, the substrate itself, if it contains a cysteine, can coordinate to the active site zinc, activating the thiol for nucleophilic attack. nih.gov This is observed in enzymes like farnesyltransferase. nih.gov
Copper Coordination: Cysteine residues also play a significant role in binding copper ions, particularly in copper trafficking proteins. rsc.org Copper can exist in two primary oxidation states in biological systems, Cu(I) and Cu(II). sigmaaldrich.com Cysteine's thiol group has a high affinity for Cu(I). rsc.org Proteins that transport copper within the cell often utilize cysteine and methionine residues to safely handle the potentially toxic copper ions. rsc.org For instance, reduced glutathione, which contains a cysteine residue, can complex with Cu(I) and prevent it from participating in the generation of harmful free radicals. sigmaaldrich.com In some copper-containing enzymes, cysteine-based redox chemistry is directly involved in their catalytic mechanism. unl.pt
The relative affinity of copper for different amino acid ligands can be influenced by the local environment, such as pH. At a neutral pH of 7.4, the affinity for Cu(I) follows the trend Cys > His > Met, whereas at a more acidic pH of 4.5, the trend shifts to Cys > Met > His. researchgate.net This highlights the adaptability of protein coordination spheres to different physiological conditions. researchgate.net
| Metal Ion | Role of Cysteine Coordination | Examples of Protein/Motif |
|---|---|---|
| Zinc (Zn²⁺) | Structural stabilization and catalytic activity. researchgate.net | Zinc fingers (e.g., Cys2His2, Cys4), Farnesyltransferase, Alcohol Dehydrogenase. nih.govacs.org |
| Copper (Cu⁺/Cu²⁺) | Copper trafficking and catalytic redox reactions. rsc.orgunl.pt | Copper transport (Ctr) proteins, Glutathione complexes. rsc.orgsigmaaldrich.com |
Cysteine as a Catalytic Residue in Enzyme Mechanisms
The unique chemical properties of cysteine's sulfhydryl group, particularly its ability to be easily deprotonated to a highly nucleophilic thiolate anion, make it a key catalytic residue in a wide array of enzymes. mdpi.com Enzymes that utilize a cysteine nucleophile in their active site often form covalent intermediates during their reaction cycle. mdpi.com
Cysteine proteases, also known as thiol proteases, are a prominent class of enzymes that rely on a catalytic cysteine. wikipedia.org These enzymes catalyze the hydrolysis of peptide bonds in proteins. wikipedia.org The catalytic mechanism typically involves a catalytic dyad or triad, often consisting of cysteine and histidine, and sometimes an aspartate residue. libretexts.org The general mechanism proceeds as follows:
Deprotonation: The histidine residue, acting as a general base, deprotonates the thiol group of the active site cysteine. wikipedia.orgsinobiological.com
Nucleophilic Attack: The resulting highly reactive thiolate anion performs a nucleophilic attack on the carbonyl carbon of the substrate's peptide bond. wikipedia.orgsinobiological.com
Formation of a Thioester Intermediate: This attack leads to the cleavage of the peptide bond, releasing the N-terminal portion of the substrate. A covalent thioester intermediate is formed between the C-terminal portion of the substrate and the catalytic cysteine. wikipedia.orgsinobiological.com
Hydrolysis: A water molecule, often activated by the now-protonated histidine, hydrolyzes the thioester bond. libretexts.org This releases the C-terminal portion of the substrate and regenerates the free enzyme, returning the cysteine thiol and histidine to their initial states. libretexts.org
Examples of cysteine proteases include papain (found in papaya), caspases (involved in apoptosis), and cathepsins. wikipedia.orglibretexts.org The efficiency of these enzymes is dependent on the active site microenvironment, which lowers the pKa of the cysteine thiol to make it a more effective nucleophile at physiological pH. mdpi.com
Beyond proteases, cysteine residues are also found in the active sites of other enzyme classes, such as certain transferases and hydrolases. nih.gov The reactivity of the catalytic cysteine in these enzymes is crucial for their function. nih.gov
Cysteine in Cell Signaling and Regulatory Networks
The reactivity of cysteine's thiol group extends beyond catalysis and into the realm of cellular signaling and regulation. The ability of the thiol to undergo reversible oxidation-reduction reactions allows cysteine residues to act as molecular switches, sensing and transducing changes in the cellular redox environment. nih.govfrontiersin.org
Thiol-disulfide exchange is a fundamental reaction in which a thiol group reacts with a disulfide bond, resulting in the formation of a new disulfide bond and a new thiol. researchgate.net This reversible process is central to many signaling pathways. frontiersin.orgebi.ac.uk In the context of proteins, this typically involves the interconversion between a free thiol on a cysteine residue and a disulfide bond formed with another cysteine or with a low-molecular-weight thiol like glutathione. researchgate.net
Cysteine residues that are particularly susceptible to oxidation are often referred to as redox-sensitive cysteines. nih.gov Their thiol groups can be post-translationally modified by reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov These modifications, which include sulfenation (SOH), S-nitrosylation (SNO), and S-glutathionylation, are often reversible and can act as signals to modulate protein function. frontiersin.orgnih.gov
This ability to cycle between reduced (thiol) and various oxidized states allows these cysteine residues to function as redox switches. nih.govnih.gov The oxidation of a critical cysteine can lead to a conformational change in the protein, altering its catalytic activity or its ability to interact with other proteins. nih.gov For example, the activity of some protein tyrosine phosphatases is regulated by the reversible oxidation of a catalytic cysteine residue. nih.gov Similarly, the function of certain transcription factors can be modulated by the redox state of key cysteine residues, thereby linking cellular redox status to gene expression. nih.gov
The coupling of zinc binding to the redox state of cysteine ligands creates another layer of regulation. nih.gov Oxidation of cysteine thiols that coordinate a zinc ion can lead to the release of the zinc. acs.orgnih.gov This event can trigger a conformational change that alters the protein's function, a mechanism known as a "redox zinc switch". nih.govacs.org This interplay between metal coordination and redox chemistry provides a sophisticated means of controlling protein activity in response to cellular signals. nih.gov
| Mechanism | Description | Biological Significance |
|---|---|---|
| Thiol-Disulfide Exchange | Reversible reaction between a thiol and a disulfide bond. researchgate.net | Regulates protein structure and function in response to redox changes. researchgate.net |
| Redox Switches | Reversible oxidation of cysteine thiols (e.g., to sulfenic acid) that alters protein activity. nih.govnih.gov | Senses and transduces redox signals, controlling enzyme activity and gene expression. nih.gov |
| Redox Zinc Switches | Oxidation of zinc-coordinating cysteines leads to zinc release and a functional change in the protein. nih.govacs.org | Couples metal ion homeostasis with redox signaling to regulate protein function. nih.gov |
Interplay with Reactive Oxygen, Nitrogen, and Sulfur Species
Interaction with Reactive Oxygen Species (ROS)
Reactive oxygen species, such as hydrogen peroxide (H₂O₂), superoxide anion radical (O₂•−), and hydroxyl radical (HO•), are generated during normal cellular metabolism. researchgate.net Cysteine residues are primary targets for ROS, and their oxidation is a key mechanism in both redox signaling and oxidative damage. rsc.orgmdpi.com
The reaction of a protein cysteine thiol with H₂O₂ is a fundamental signaling mechanism. researchgate.netresearchgate.net This reaction, often involving the more reactive thiolate anion (Cys-S⁻), leads to the formation of a sulfenic acid (Cys-SOH). researchgate.netresearchgate.net This initial oxidation is typically reversible and serves as a critical step in signaling cascades, such as those involving mitogen-activated protein kinases (MAPK). rsc.orgmdpi.com
The fate of the newly formed sulfenic acid is a crucial branch point:
Reduction: It can be reduced back to the thiol form, a process facilitated by cellular reductants like thioredoxin. researchgate.net
Disulfide Formation: It can react with another thiol (e.g., from another cysteine or glutathione) to form a disulfide bond (Cys-S-S-Cys or Cys-S-S-G). researchgate.net
Further Oxidation: In the presence of high ROS levels, sulfenic acid can be further and irreversibly oxidized to sulfinic acid (Cys-SO₂H) and subsequently to sulfonic acid (Cys-SO₃H). mdpi.comresearchgate.net This irreversible oxidation can lead to a loss of protein function and is often associated with oxidative distress. researchgate.net
This graded oxidation of cysteine allows cells to sense and respond to varying levels of oxidative stress. At low ROS levels, reversible sulfenylation acts as a physiological signal, while at high ROS concentrations, irreversible oxidation contributes to cellular damage. mdpi.com
Table 1: Cysteine Oxidation States by Reactive Oxygen Species
| Reactant | Cysteine Modification | Chemical Formula | Reversibility | Biological Significance |
| Hydrogen Peroxide (H₂O₂) | Sulfenic Acid | R-SOH | Reversible | Key intermediate in redox signaling. rsc.orgresearchgate.net |
| Hydrogen Peroxide (H₂O₂) | Sulfinic Acid | R-SO₂H | Reversible (by Sulfiredoxin) | Occurs at higher ROS levels; can be a step towards irreversible damage. mdpi.comresearchgate.net |
| Hydrogen Peroxide (H₂O₂) | Sulfonic Acid | R-SO₃H | Irreversible | Marker of severe oxidative stress; leads to loss of protein function. mdpi.comresearchgate.net |
Interaction with Reactive Nitrogen Species (RNS)
Reactive nitrogen species, a family of molecules derived from nitric oxide (•NO), play vital roles in physiology, including vasodilation and neurotransmission. researchgate.net Cysteine residues are major targets of RNS, leading to modifications that are central to •NO-based signaling. researchgate.netmdpi.com
The most prominent modification is S-nitrosylation (or S-nitrosation), where a nitroso group is added to the cysteine thiol, forming an S-nitrosothiol (Cys-SNO). frontiersin.orgcaymanchem.com This is a reversible PTM that modulates protein activity, stability, and localization. mdpi.com The formation of Cys-SNO can occur through several mechanisms, including the direct reaction of •NO with a thiolate anion or reactions involving higher nitrogen oxides like dinitrogen trioxide (N₂O₃), which can be formed from the reaction of •NO with oxygen. mdpi.comrsc.org
S-nitrosylation is a key regulatory mechanism, but it also intersects with oxidative stress pathways. mdpi.com For instance, the reaction between •NO and superoxide (O₂•−) generates the highly reactive peroxynitrite (ONOO⁻). researchgate.net Peroxynitrite is a potent oxidant that can induce oxidative damage, but it can also interact with thiols. mdpi.comresearchgate.net The interplay between S-nitrosylation and ROS-mediated oxidation determines the ultimate biological outcome, with low levels of •NO often protecting cysteine thiols from irreversible oxidation, while high levels in the presence of ROS can lead to damaging nitrosative stress. mdpi.com
Table 2: Key Reactions of Cysteine with Reactive Nitrogen Species
| RNS Reactant | Cysteine Modification | Resulting Product | Significance |
| Nitric Oxide (•NO) | S-nitrosylation | S-nitrosothiol (R-SNO) | Reversible PTM regulating protein function. caymanchem.commdpi.com |
| Dinitrogen Trioxide (N₂O₃) | S-nitrosylation | S-nitrosothiol (R-SNO) | An alternative pathway for S-nitrosylation, especially in hydrophobic environments. mdpi.com |
| Peroxynitrite (ONOO⁻) | Oxidation/Nitration | Oxidized Cysteine/Nitrotyrosine | Potent oxidant contributing to nitrosative stress and cellular damage. mdpi.comresearchgate.net |
Interaction with Reactive Sulfur Species (RSS)
Reactive sulfur species are a class of molecules derived from hydrogen sulfide (B99878) (H₂S), which itself is endogenously produced from L-cysteine by enzymes like cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). reactome.orgbibliotekanauki.plnih.gov RSS, including H₂S and persulfides, are now recognized as critical signaling molecules with predominantly protective and antioxidant roles. rsc.orgmdpi.com
The primary modification mediated by RSS is S-persulfidation (also known as S-sulfhydration), which is the conversion of a cysteine thiol group (-SH) to a persulfide group (-SSH). portlandpress.comnih.gov This modification is a reversible PTM that regulates protein function and protects cysteine residues from overoxidation. rsc.orgportlandpress.com Persulfidated proteins exhibit increased nucleophilicity compared to their thiol counterparts. nih.gov
The precise chemical mechanism for persulfidation is an area of active research. Evidence suggests that H₂S does not readily react with a reduced thiol group but rather with an already oxidized cysteine, such as a sulfenic acid (Cys-SOH) or a disulfide. portlandpress.commdpi.com The reaction between H₂S and sulfenic acid recovers the reactive thiol group in a persulfidated state, thereby preventing its irreversible oxidation to sulfinic or sulfonic acid. portlandpress.com Persulfidation can also occur through the reaction of H₂S with S-nitrosothiols (Cys-SNO). nih.gov
RSS have a dual behavior; while they can modify proteins, they also actively participate in detoxifying ROS and RNS, functioning as an additional antioxidant system. frontiersin.org This creates a complex crosstalk where the relative balance of ROS, RNS, and RSS dictates the specific modification pattern on cysteine residues and, consequently, the cellular response. frontiersin.orgmdpi.com For example, a redox switch from protein glutathionylation to persulfidation has been observed under oxidative stress conditions. mdpi.com
Table 3: Cysteine Modifications by Reactive Sulfur Species
| RSS Reactant | Precursor Cysteine State | Cysteine Modification | Significance |
| Hydrogen Sulfide (H₂S) | Sulfenic Acid (R-SOH) | S-persulfidation (R-SSH) | Protects cysteine from irreversible oxidation; signaling PTM. rsc.orgportlandpress.com |
| Hydrogen Sulfide (H₂S) | Disulfide (R-S-S-R') | S-persulfidation (R-SSH) | Reverses disulfide bonds while introducing a new signaling modification. portlandpress.com |
| Hydrogen Sulfide (H₂S) | S-nitrosothiol (R-SNO) | S-persulfidation (R-SSH) | Demonstrates direct crosstalk between RNS and RSS signaling pathways. nih.gov |
Advanced Research on Cysteine Post Translational Modifications Ptms
Oxidative Cysteine Modifications and their Reversibility
The sulfur atom in cysteine is susceptible to a range of oxidation states, leading to a variety of oxidative PTMs. researchgate.net These modifications are not merely signs of cellular damage but are often key signaling events that modulate protein activity, localization, and interaction. The reversibility of many of these modifications allows for dynamic cellular regulation in response to fluctuating redox environments.
S-Nitrosylation (SNO) and Nitric Oxide Signaling
S-Nitrosylation is a specific and reversible covalent modification where a nitric oxide (NO) group is added to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO). nih.govwikipedia.org This modification is a primary mechanism for NO-mediated signaling and is involved in a wide array of cellular processes across all domains of life. wikipedia.org The production of NO by nitric oxide synthases (NOS) and its subsequent reaction with specific cysteine thiols are spatially regulated within the cell, ensuring signaling specificity. nih.gov
The transfer of the nitrosyl moiety can also occur between proteins in a process called transnitrosylation, which allows the propagation of the NO signal to distant locations. nih.gov This process is dependent on the proximity and redox potential between the donor S-nitrosylase and the recipient thiol group. nih.gov S-Nitrosylation can alter protein structure, thereby affecting its interactions with other proteins and paving the way for further PTMs like phosphorylation and ubiquitination. nih.gov Furthermore, S-nitrosylation can protect cysteine thiols from irreversible oxidation. nih.gov The reversal of this modification, known as denitrosylation, is an enzymatically controlled process, with S-Nitrosoglutathione reductase (GSNOR) being a key enzyme. wikipedia.org
| Feature | Description |
| Modification | Covalent attachment of a nitric oxide (NO) group to a cysteine thiol. nih.govwikipedia.org |
| Signaling Molecule | Nitric Oxide (NO). nih.gov |
| Key Enzymes | Nitric Oxide Synthases (NOS) for synthesis, S-Nitrosylases (e.g., Caspase 3, GAPDH) for transfer, S-Nitrosoglutathione reductase (GSNOR) for reversal. nih.govwikipedia.orgmdpi.com |
| Reversibility | Yes, via denitrosylation. wikipedia.org |
| Function | Regulates protein function, protein-protein interactions, and protects against irreversible oxidation. nih.gov |
S-Glutathionylation and its Role in Cellular Stress Response
S-Glutathionylation is the reversible formation of a mixed disulfide bond between a protein cysteine residue and the tripeptide glutathione (B108866) (GSH). mdpi.comnih.gov This modification is a crucial mechanism for cells to respond to and manage oxidative and nitrosative stress. nih.govnih.gov It plays a protective role by shielding cysteine residues from irreversible oxidation. mdpi.com
The process of S-glutathionylation modulates a vast number of cellular pathways. nih.gov It is involved in the oxidative stress response by influencing transcription factors like Nrf2, contributes to cell survival and apoptosis by modulating factors such as NF-κB and caspase-3, and participates in cell proliferation by affecting cytoskeletal proteins. nih.gov Furthermore, S-glutathionylation can interface with other PTMs, such as phosphorylation, by modulating the activity of kinases and phosphatases. nih.gov The reversibility of S-glutathionylation, carried out by enzymes like glutaredoxin (Grx), makes it a dynamic regulatory switch. nih.govoup.com
| Feature | Description |
| Modification | Formation of a mixed disulfide between a cysteine thiol and glutathione (GSH). mdpi.comnih.gov |
| Inducing Condition | Oxidative and nitrosative stress. nih.gov |
| Key Enzymes | Glutaredoxin (Grx) for deglutathionylation. oup.com |
| Reversibility | Yes. nih.govoup.com |
| Function | Regulates cellular pathways, protects against irreversible oxidation, modulates enzyme activity and protein interactions. mdpi.comnih.gov |
Sulfenic Acid Formation (–SOH) and its Signaling Implications
The initial, two-electron oxidation of a cysteine thiol by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), results in the formation of sulfenic acid (R-SOH). frontiersin.org This modification is often a transient intermediate, but it can also be a stable and functionally significant modification in certain proteins. nih.govwfu.edu Sulfenic acids are pivotal in redox signaling, acting as sensors and amplifiers of H₂O₂ signals. rsc.org
The formation of sulfenic acid is reversible and can be reduced back to the thiol form by cellular reductants like thioredoxin. researchgate.net However, due to its reactivity, sulfenic acid can undergo further reactions. It can react with another thiol to form a disulfide bond or be further oxidized to sulfinic and sulfonic acids. frontiersin.orgresearchgate.net In some proteins, the sulfenic acid is stabilized through the formation of a sulfenyl-amide, which protects it from overoxidation. wfu.edu The reversible nature of sulfenic acid formation allows it to function as a redox switch, akin to phosphorylation, in regulating protein function. researchgate.net
| Feature | Description |
| Modification | Two-electron oxidation of a cysteine thiol to form R-SOH. frontiersin.org |
| Inducing Agent | Reactive Oxygen Species (ROS), particularly H₂O₂. frontiersin.org |
| Reversibility | Yes, can be reduced by reductants like thioredoxin. researchgate.net |
| Fate | Can be reduced, form a disulfide bond, or be further oxidized. frontiersin.orgresearchgate.net |
| Function | Acts as a redox sensor and a key intermediate in redox signaling pathways. nih.govrsc.org |
Sulfinic Acid (–SO2H) and Sulfonic Acid (–SO3H) Formations
Further oxidation of sulfenic acid leads to the formation of sulfinic acid (R-SO₂H) and subsequently sulfonic acid (R-SO₃H). researchgate.netfrontiersin.org For a long time, these higher oxidation states were considered irreversible protein damage. pnas.org However, it is now understood that sulfinic acid formation can be a reversible and regulatory modification in certain contexts. researchgate.netnih.gov
The reduction of sulfinic acid back to a thiol is an ATP-dependent process catalyzed by the enzyme sulfiredoxin (SRX). researchgate.net This reversibility has been particularly well-studied in peroxiredoxins, where it plays a crucial role in redox regulation. pnas.org The formation of sulfinic acid is increasingly recognized as a PTM that links protein function to the cellular oxidative state. nih.gov In contrast, the oxidation to sulfonic acid is generally considered an irreversible modification, often leading to a loss of protein function. researchgate.net
| Modification | Reversibility | Key Enzymes | Functional Significance |
| Sulfinic Acid (–SO₂H) | Reversible in some cases. researchgate.netpnas.org | Sulfiredoxin (SRX). researchgate.net | Regulatory PTM linking protein function to oxidative status. nih.gov |
| Sulfonic Acid (–SO₃H) | Generally irreversible. researchgate.net | None known for reversal. | Often leads to protein damage and loss of function. nih.gov |
Disulfide Bond Formation (Inter- and Intramolecular)
A disulfide bond is a covalent linkage formed from the oxidation of two cysteine thiol groups. nih.gov This bond can be formed within the same polypeptide chain (intramolecular) or between two different polypeptide chains (intermolecular). nih.gov Disulfide bonds are fundamental to the structural integrity and stability of many proteins, particularly those that are secreted or located on the cell surface. nih.govcreative-proteomics.com
The formation of disulfide bonds is an oxidative process that can be facilitated by enzymes such as protein disulfide isomerases. nih.gov These bonds are dynamic and can be broken and reformed, a process crucial for correct protein folding. creative-proteomics.comrsc.org While native disulfide bonds are critical for protein structure, non-native disulfide bonds can form under conditions of oxidative stress, potentially leading to protein misfolding and aggregation. acs.org The cleavage of disulfide bonds is a reductive process, often mediated by molecules like thioredoxin. wikipedia.org
| Type | Description | Function |
| Intramolecular | Formed between two cysteines in the same protein. nih.gov | Stabilizes the protein's tertiary structure. creative-proteomics.com |
| Intermolecular | Formed between two cysteines on different polypeptide chains. nih.gov | Links protein subunits together, can lead to aggregation. nih.gov |
S-Sulfhydration and H2S Signaling
S-sulfhydration, also known as persulfidation, is the post-translational modification of a cysteine thiol group to form a persulfide group (R-SSH). frontiersin.orgnih.gov This modification is a key signaling mechanism for hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. nih.govresearchgate.net H₂S is generated endogenously by enzymes such as cystathionine (B15957) γ-lyase (CSE). researchgate.net
S-sulfhydration has been shown to modify a significant portion of liver proteins under physiological conditions and can regulate protein function in various ways. researchgate.net For instance, the sulfhydration of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) enhances its enzymatic activity, while S-nitrosylation of the same enzyme inhibits it. frontiersin.orgresearchgate.net This highlights the complex interplay between different cysteine PTMs. The modification is reversible, although the precise enzymatic machinery for its removal is still an area of active research. researchgate.net S-sulfhydration is involved in diverse physiological processes, including vasodilation and the cellular stress response. nih.gov
| Feature | Description |
| Modification | Addition of a sulfur atom to a cysteine thiol to form a persulfide (R-SSH). frontiersin.orgnih.gov |
| Signaling Molecule | Hydrogen Sulfide (H₂S). nih.govresearchgate.net |
| Key Enzymes | Cystathionine γ-lyase (CSE) for H₂S synthesis. researchgate.net |
| Reversibility | Yes. researchgate.net |
| Function | Regulates protein activity, involved in vasodilation and stress response. nih.govresearchgate.net |
Non-Oxidative Cysteine Modifications
Beyond the well-studied oxidative modifications, the cysteine thiol group is a target for several non-oxidative PTMs that play crucial roles in cellular signaling and metabolism. nih.govfrontiersin.org These modifications involve the covalent attachment of various molecules, from fatty acids to metabolic intermediates, each imparting unique properties to the target protein. researchgate.netgithub.com
S-Acylation (e.g., Palmitoylation) and Membrane Anchoring
S-acylation is a reversible post-translational modification involving the attachment of a fatty acid to a cysteine residue through a thioester bond. researchgate.netnih.gov The most common form of S-acylation is S-palmitoylation, the addition of the 16-carbon saturated fatty acid, palmitate. jrd.or.kr This process is dynamically regulated by two families of enzymes: palmitoyl (B13399708) acyltransferases (PATs), which add the fatty acid, and acyl-protein thioesterases (APTs), which remove it. jrd.or.krbioinforw.com
The primary function of S-palmitoylation is to increase the hydrophobicity of a protein, which strongly influences its interaction with cellular membranes. frontiersin.orgjci.org For many otherwise soluble proteins, this modification serves as a crucial membrane anchor, facilitating their localization to the plasma membrane, Golgi apparatus, or endoplasmic reticulum. mdpi.comportlandpress.com For transmembrane proteins, S-acylation of cysteine residues in cytoplasmic domains can further stabilize membrane association, influence the protein's orientation within the membrane, and direct its sorting into specific membrane microdomains like lipid rafts. mdpi.comrsc.org This dynamic trafficking and localization are essential for the function of numerous signaling proteins, receptors, and ion channels. bioinforw.comacs.orgnih.gov For instance, the S-palmitoylation of the Fas receptor on a cysteine near its transmembrane domain is necessary to trigger the signaling cascade that leads to cell death. acs.org
Table 1: Examples of S-Palmitoylated Proteins and Functional Consequences
| Protein | Function | Impact of S-Palmitoylation | Source(s) |
|---|---|---|---|
| Fas Receptor (FasR) | Death receptor | Essential for initiating apoptosis signaling cascade. | acs.org |
| Calnexin (B1179193) | ER chaperone | Alters the orientation of its cytosolic tail, affecting protein interactions. | nih.gov |
| IFITM3 | Antiviral protein | Enhances membrane affinity and antiviral activity. | bioinforw.com |
| NOD1/NOD2 | Innate immune sensors | Required for proper membrane association and activation of NF-κB and MAPK signaling. | biorxiv.org |
| Kir6.2 | KATP channel subunit | Affects channel activity. | portlandpress.com |
S-CoAlation and its Protective Mechanisms
S-CoAlation is a recently discovered post-translational modification where Coenzyme A (CoA) forms a mixed disulfide bond with the thiol group of a cysteine residue (protein-S-S-CoA). researchgate.netacs.org CoA is a critical cofactor in numerous metabolic pathways, synthesized from cysteine, pantothenate, and ATP. acs.orgresearchgate.net
The primary role of S-CoAlation appears to be protective. researchgate.netacs.org Under conditions of oxidative or metabolic stress, cysteine thiols are susceptible to irreversible hyperoxidation to sulfinic and sulfonic acids, which can lead to a loss of protein function. researchgate.net Similar to the protective role of S-glutathionylation, S-CoAlation shields the reactive cysteine thiol from such irreversible damage. researchgate.netacs.org This modification is reversible, allowing the protein to return to its functional state once cellular homeostasis is restored. researchgate.net Research has shown that S-CoAlation is a widespread modification, affecting a significant number of proteins, particularly those involved in metabolism. For example, in vitro studies have demonstrated that CoAlation can inhibit the catalytic activity of key metabolic enzymes, suggesting a role in metabolic regulation during stress conditions.
Itaconatylation and its Role in Macrophage Differentiation
S-itaconatylation, also referred to as 2,3-dicarboxypropylation, is a non-enzymatic PTM where the metabolite itaconate covalently modifies cysteine residues. acs.org Itaconate is produced in large quantities in activated macrophages by the enzyme immune-responsive gene 1 (Irg1), which diverts cis-aconitate from the Krebs cycle. bioinforw.com
As an electrophile, itaconate can react with nucleophilic cysteine thiols via a Michael addition. mdpi.com This modification has emerged as a key regulatory mechanism in inflammation and immunity, particularly in macrophage function. nih.govmdpi.com Activated macrophages are central to the immune response, and their function is tightly controlled. frontiersin.org Itaconatylation of specific proteins in macrophages modulates their inflammatory phenotype. A primary example is the modification of cysteine residues on KEAP1, a protein that targets the transcription factor Nrf2 for degradation. mdpi.comacs.org Itaconatylation of KEAP1 prevents it from binding to Nrf2, allowing Nrf2 to accumulate, translocate to the nucleus, and activate an anti-inflammatory and antioxidant gene expression program. bioinforw.comacs.org Furthermore, global proteomics studies have identified that itaconate modifies key glycolytic enzymes like ALDOA and GAPDH, thereby impairing glycolysis and attenuating the inflammatory response in stimulated macrophages. bioinforw.com This demonstrates a direct link between a specific metabolite-driven PTM and the functional differentiation of immune cells.
Impact of Cysteine PTMs on Protein Conformation, Localization, and Activity
The diverse chemical nature of cysteine PTMs leads to a wide range of effects on protein biology. nih.govgithub.com These modifications can induce significant changes in a protein's three-dimensional structure, dictate its subcellular address, and switch its activity on or off. frontiersin.org
Protein Conformation: The addition of different chemical groups to a cysteine residue can alter local or global protein conformation. S-acylation, for instance, by inserting a hydrophobic acyl chain into a membrane or a protein's hydrophobic core, can induce conformational shifts. nih.govnih.gov The modification of the ER chaperone calnexin is predicted to alter the orientation of its cytosolic tail, thereby regulating its interactions with other proteins. nih.gov
Protein Localization: S-acylation is a powerful signal for protein localization, acting as a dynamic switch that controls a protein's affinity for membranes. jrd.or.krbioinforw.comrsc.org The reversible nature of palmitoylation allows proteins to cycle between different cellular compartments, such as the Golgi and the plasma membrane, which is critical for their function. rsc.org
Protein Activity: Cysteine PTMs can directly regulate the catalytic activity of enzymes and the function of signaling proteins. S-CoAlation has been shown to inhibit metabolic enzymes, providing a mechanism to pause metabolic activity during stress. Similarly, the itaconatylation of active-site cysteines in glycolytic enzymes directly inhibits their function, leading to a large-scale reprogramming of macrophage metabolism and inflammatory output. bioinforw.com
Table 2: Summary of PTM Impacts on Protein Properties
| PTM Type | Primary Impact on Conformation | Primary Impact on Localization | Primary Impact on Activity |
|---|---|---|---|
| S-Acylation | Can induce conformational changes, especially in membrane-proximal regions. nih.gov | Major role in membrane anchoring and trafficking between organelles. bioinforw.commdpi.com | Can modulate the function of channels and receptors by controlling their location and clustering. portlandpress.comacs.org |
| S-CoAlation | Can induce significant conformational changes. acs.org | Not a primary role. | Primarily protective, preventing irreversible inactivation; can inhibit enzyme activity. researchgate.net |
| S-Itaconatylation | Can alter protein structure to inhibit function. | Not a primary role. | Directly inhibits the catalytic activity of target enzymes (e.g., in glycolysis) and modulates signaling pathways (e.g., Keap1-Nrf2). bioinforw.comacs.org |
Methodological Advancements for Identification and Characterization of Cysteine PTMs
The study of cysteine PTMs has been revolutionized by advances in mass spectrometry (MS)-based proteomics. However, identifying these modifications presents challenges due to their often low abundance and chemical lability. This has spurred the development of specialized "redox proteomics" techniques designed to enrich and identify modified proteins and their specific modification sites.
Redox Proteomics Approaches
Redox proteomics strategies are generally built on a multistep chemical labeling workflow designed to distinguish between different states of cysteine thiols. A common approach involves the following steps:
Blocking: Immediately after cell lysis, all free, unmodified cysteine thiols are irreversibly blocked using an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM). This prevents artificial modification during sample preparation.
Selective Reduction: The specific PTM of interest is then reversed using a selective reducing agent. For example, hydroxylamine (B1172632) can be used to specifically cleave the thioester bond of S-acylated cysteines. biorxiv.org
Labeling and Enrichment: The newly exposed thiol groups are then labeled with a second, distinct reagent that contains a tag for enrichment, most commonly biotin (B1667282).
Analysis: The biotin-tagged proteins or peptides are enriched using avidin-based affinity chromatography. The enriched sample is then digested into peptides (if not already done) and analyzed by high-resolution tandem mass spectrometry (MS/MS) to identify the modified proteins and pinpoint the exact site of modification.
Variations of this workflow, such as Acyl-Biotin Exchange (ABE) and Acyl-Resin-Assisted Capture (acyl-RAC), are widely used for studying S-acylation. More recent advancements include the development of chemoselective probes that react directly with a specific modification and computational algorithms like SAMPEI, which can identify novel or unanticipated modifications from complex proteomics data without prior knowledge, as was demonstrated in the discovery of cysteine itaconatylation in macrophages. jrd.or.kr
Table 3: Overview of Redox Proteomics Strategies for Cysteine PTMs
| Strategy | Principle | Target PTM(s) | Key Reagents/Steps | Source(s) |
|---|---|---|---|---|
| Biotin Switch Assay | Differential alkylation and biotinylation of free vs. modified thiols. | General reversible modifications (e.g., S-nitrosylation). | 1. Block free thiols (NEM/IAM). 2. Reduce modified thiols (e.g., ascorbate (B8700270) for SNO). 3. Label new thiols with Biotin-HPDP. 4. Avidin enrichment. | biorxiv.org |
| Acyl-Biotin Exchange (ABE) | Specific cleavage of thioester bonds to reveal S-acylated cysteines. | S-acylation. | 1. Block free thiols. 2. Cleave thioester with hydroxylamine. 3. Label new thiols with biotin. 4. Avidin enrichment. | |
| Chemoselective Probes | Use of probes that react directly and specifically with a modified cysteine. | Specific PTMs (e.g., S-sulfenylation, itaconatylation). | Probes with bioorthogonal handles (e.g., alkynes, azides) for click chemistry-based enrichment. | |
| Isotope-Coded Affinity Tags (ICAT) | Differential labeling with light and heavy isotope-coded tags for quantification. | General reversible modifications. | Thiol-reactive reagents with isotopic labels and an affinity tag (biotin). | biorxiv.org |
| Unbiased Discovery (e.g., SAMPEI) | Algorithmic analysis of MS data to find any mass shift on peptides. | Any known or unknown PTM. | High-resolution MS combined with specialized spectral alignment software. | jrd.or.kr |
Mass Spectrometry-Based Strategies for Differential Analysis
The analysis of cysteine post-translational modifications (PTMs) presents significant challenges due to the low abundance, dynamic nature, and chemical lability of these modifications. nih.gov Mass spectrometry (MS)-based proteomics has become an indispensable tool for the large-scale identification and quantification of cysteine PTMs, offering high sensitivity, resolution, and throughput. chomixbio.comresearchgate.net These methods enable the differential analysis of cysteine redox states between various biological conditions, providing critical insights into cellular signaling and oxidative stress. rsc.orgrsc.org
A common and powerful strategy for the differential analysis of reversible cysteine oxidations involves several key steps. nih.gov First, protein extracts are treated with a thiol-blocking agent, such as N-ethylmaleimide (NEM) or iodoacetamide (IAM), to irreversibly alkylate free, reduced cysteine residues. frontiersin.orgnih.gov This step preserves the initial oxidation state of the proteome. researchgate.net Subsequently, the remaining, reversibly oxidized cysteines (e.g., S-sulfenylation, S-nitrosylation, S-glutathionylation) are selectively reduced back to their free thiol form using specific reducing agents. These newly formed thiols are then labeled with a second, distinct alkylating agent, which often contains an isotopic label or an affinity tag (like biotin) for enrichment. nih.govresearchgate.net This enrichment step is crucial for detecting low-abundance PTMs. nih.gov Finally, the labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification. thermofisher.com
Quantitative analysis can be performed using either label-free or label-based approaches. nih.gov
Label-free quantification relies on comparing the signal intensities of peptides across different samples. Methods include spectral counting and comparing the extracted ion chromatogram (XIC) intensities for a given peptide. frontiersin.org
Label-based quantification incorporates stable isotopes to enable more precise comparison. Isotope-Coded Affinity Tags (ICAT) were an early method using an IAM-based thiol-reactive group with a linker and a biotin affinity tag, allowing for the enrichment and quantification of cysteine-containing peptides. nih.gov More advanced techniques use isobaric labeling reagents, such as iodoacetyl tandem mass tags (iodoTMT). nih.govthermofisher.com The iodoTMT approach allows for the multiplexed analysis of up to six samples simultaneously. In this workflow, after the initial blocking and reduction steps, the nascent thiols in each sample are labeled with a different iodoTMT reagent. Upon fragmentation in the mass spectrometer, these tags release reporter ions of unique mass, and the relative intensity of these reporter ions reflects the relative abundance of the modification at a specific site across the samples. thermofisher.comresearchgate.net
Different MS fragmentation techniques, including collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron transfer dissociation (ETD), are employed to generate fragment ions from the peptides, which allows for high-confidence sequence identification and precise localization of the modified cysteine residue. acs.org These proteomic strategies have successfully characterized thousands of cysteine modification sites in various biological contexts. For instance, an iodoTMT-switch workflow was used to characterize over 260 cysteine modification sites from 169 proteins in cardiomyocytes responding to hypoxic conditions, revealing key proteins involved in protective cellular responses. thermofisher.com
Table 1: Comparison of Mass Spectrometry-Based Quantitative Strategies for Cysteine PTMs
| Strategy | Principle | Labeling | Key Features |
| Extracted Ion Chromatogram (XIC) Analysis | Compares the integrated peak area of a peptide's ion current between MS runs. | Label-Free | Does not require isotopic labels; relies on high reproducibility of chromatography and MS performance. frontiersin.org |
| Isotope-Coded Affinity Tag (ICAT) | Uses a cysteine-specific reagent with a "light" or "heavy" isotope-coded linker and a biotin affinity tag for enrichment and relative quantification. | Label-Based (Isotopic) | Enables enrichment of low-abundance cysteine peptides; quantification is based on the intensity ratio of heavy/light peptide pairs. nih.gov |
| iodoacetyl Tandem Mass Tag (iodoTMT) | An isobaric tag that covalently labels free thiol groups. Multiple samples labeled with different iodoTMT reagents can be combined. | Label-Based (Isobaric) | Allows for multiplexed (e.g., 6-plex) quantitative analysis; quantification is based on reporter ions in MS/MS spectra. nih.govthermofisher.com |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic labeling where cells are grown in media containing "light" or "heavy" isotopic forms of amino acids (e.g., arginine, lysine). | Label-Based (Metabolic) | Provides high accuracy as labels are incorporated during protein synthesis; can be combined with thiol-trapping techniques. |
| Oxidative Multiple Reaction Monitoring (OxMRM) | A targeted MS approach that monitors specific precursor-product ion transitions for known oxidized peptides. | Targeted | Offers high sensitivity and specificity for quantifying a predefined set of oxidized cysteines. nih.gov |
Molecular Probes and Labeling Techniques for Thiol Status
The study of cysteine's thiol status—whether it is in a reduced (-SH) state or various oxidized forms—relies heavily on the use of specific molecular probes and labeling techniques. nih.gov These chemical tools are designed to react with the cysteine thiol group, which is highly nucleophilic, especially in its deprotonated thiolate form. rsc.org This reactivity allows for the selective tagging of cysteine residues for detection, enrichment, and quantification. researchgate.net
The design of these probes typically incorporates three key components: a reactive group that covalently binds to the thiol, a linker, and a reporter group. researchgate.net
Reactive Groups: The most common reactive groups are electrophiles that readily react with thiols.
Haloacetamides: Reagents like iodoacetamide (IAM) react with thiols via a nucleophilic substitution (SN2) reaction, forming a stable thioether bond. nih.govthermofisher.com They are among the most frequently used reagents for irreversibly blocking reduced cysteines. thermofisher.com
Maleimides: These compounds, such as N-ethylmaleimide (NEM), react with thiols through a Michael addition mechanism. nih.govmdpi.com This reaction is rapid and highly selective for thiols at near-neutral pH. thermofisher.com
Reporter Groups: The reporter allows for the detection and/or purification of the labeled proteins or peptides.
Affinity Tags: Biotin is a widely used affinity tag. After labeling, biotinylated peptides or proteins can be selectively enriched from complex mixtures using streptavidin-coated beads. researchgate.netresearchgate.net This is a core component of the "biotin-thiol-assay" (BTA) used for profiling modifications like S-sulfhydration. rsc.org
Fluorophores: Probes can be conjugated to fluorescent dyes like Alexa Fluor or BODIPY. nih.gov This allows for the visualization of protein thiol status in cells via fluorescence microscopy or quantification by flow cytometry. Commercially available probes like Alexa Fluor 488 maleimide (B117702) are popular for labeling solvent-exposed cysteines on proteins. nih.gov
Alkyne/Azide (B81097) Handles: Modern probes often feature bioorthogonal handles like alkynes or azides. researchgate.net These handles are inert in biological systems but can be specifically reacted with a corresponding azide or alkyne reporter tag via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition). researchgate.net This allows for a two-step labeling process, enhancing versatility.
A key application of these probes is in "redox switch" or "thiol-trapping" methods to differentially label cysteines based on their redox state. researchgate.net As described in the previous section, this involves sequentially using two different probes. For example, a non-tagged probe like NEM can be used to block the readily accessible, reduced thiols. After reduction of oxidized PTMs, a second, tagged probe (e.g., biotin-maleimide) is used to label the newly exposed thiols, which represent the sites that were originally oxidized.
Furthermore, specialized probes have been developed to target specific oxidized forms. For instance, innovative strategies utilize the difference in the acid dissociation constant (pKa) between a standard thiol (-SH) and a persulfide (-SSH) to achieve selective labeling. chomixbio.com By carefully controlling the pH, probes can be made to predominantly react with and identify S-sulfhydration sites. chomixbio.com Classic colorimetric reagents like Ellman's reagent (DTNB) are also still employed to quantify the total number of accessible free thiols in a sample. nih.gov
Table 2: Selected Molecular Probes for Studying Cysteine Thiol Status
| Probe/Reagent Class | Reactive Group | Common Reporter | Detection Method | Primary Application |
| Iodoacetamide Probes | Iodoacetamide | Biotin, Fluorophore, Alkyne | Mass Spectrometry, Fluorescence Microscopy, Western Blot | Irreversible blocking/labeling of reduced thiols. researchgate.netnih.gov |
| Maleimide Probes | Maleimide | Biotin, Fluorophore (e.g., Alexa Fluor, BODIPY) | Mass Spectrometry, Fluorescence Microscopy | Selective labeling of reduced thiols; often used in redox-switch assays. nih.govmdpi.com |
| Ellman's Reagent (DTNB) | Dithiobis(nitrobenzoic acid) | Thionitrobenzoate (TNB) | UV-Vis Spectrophotometry (Absorbance at 412 nm) | Quantification of total free thiols in a sample. nih.gov |
| Biotin-Thiol-Assay (BTA) Probes | Varies (e.g., Maleimide) | Biotin | Mass Spectrometry, Western Blot | Enrichment and identification of specific PTMs like S-sulfhydration (SSH). rsc.org |
| pH-Selective Probes | Universal Cysteine Probes | Varies | Mass Spectrometry | Distinguishing between different thiol modifications (e.g., -SH vs. -SSH) based on pKa differences. chomixbio.com |
| iodoTMT Reagents | Iodoacetamide | Isobaric Mass Tag | Tandem Mass Spectrometry | Multiplexed quantitative analysis of cysteine redox state changes. nih.govthermofisher.com |
Neurobiological and Neurotoxicological Research of Cysteine Enantiomers
L-Cysteine Neurotoxicity: Mechanisms of Neuronal Degeneration
L-cysteine is characterized as an atypical excitotoxin. nih.govresearchgate.net Unlike classical excitotoxins, it possesses only one acidic group, yet it can induce neuronal death in a manner similar to that caused by N-methyl-D-aspartate (NMDA) receptor overactivation. researchgate.netresearchgate.net This toxicity is multifaceted, involving a combination of direct receptor interaction, oxidative stress, and the formation of toxic derivatives. nih.gov The neurotoxic effects of L-cysteine have been observed in various experimental models, including neuronal cultures and in vivo studies where high concentrations lead to extensive neuronal death. jneurosci.org
The primary mechanism of L-cysteine neurotoxicity involves its interaction with NMDA receptors, leading to excitotoxic neuronal death. nih.gov This process is complex and not fully understood, but several distinct actions have been identified. L-cysteine can potentiate the calcium influx evoked by NMDA, an effect that is preventable by NMDA antagonists. nih.govresearchgate.net Studies using neuronal cultures have demonstrated that concentrations of L-cysteine found in some commercial media are sufficient to activate NMDA receptors and produce significant excitotoxicity. plos.orgplos.org
The interaction between L-cysteine and the NMDA receptor is thought to occur through several synergistic mechanisms. researchgate.netresearchgate.net These include indirect effects, such as increasing the extracellular concentration of glutamate (B1630785), and more direct interactions with the receptor complex itself. nih.govresearchgate.net
| Mechanism | Description | Reference |
|---|---|---|
| Increased Extracellular Glutamate | L-cysteine may enhance the release or inhibit the uptake and degradation of glutamate, the primary endogenous agonist of NMDA receptors. | researchgate.netnih.govresearchgate.net |
| Chelation of Zinc Ions (Zn2+) | L-cysteine can chelate Zn2+ cations. Since Zn2+ normally blocks the NMDA receptor's ion channel, its removal by cysteine leads to disinhibition and overactivation of the receptor. | researchgate.netnih.gov |
| Redox Modulation | The sulfhydryl group of L-cysteine can interact directly with the redox-sensitive sites (thiol/disulfide groups) on the NMDA receptor, altering its function and potentiating glutamate toxicity. | researchgate.netnih.govresearchgate.net |
| Increased Agonist Affinity | L-cysteine may increase the affinity of the NMDA receptor for its agonists. | researchgate.net |
| Formation of Toxic Analogs | L-cysteine can be metabolized into compounds like cysteine-α-carbamate, which is a toxic analog of NMDA and can directly activate the receptor. | researchgate.netnih.govresearchgate.net |
A critical consequence of NMDA receptor overactivation by L-cysteine is the excessive influx of calcium (Ca2+) into neurons. researchgate.net This disruption of calcium homeostasis is a central event in excitotoxic cell death. Studies have shown that both L-cysteine and its derivative, N-acetyl-L-cysteine (NAC), can induce an increase in intracellular calcium concentration ([Ca2+]i) in a dose-dependent manner. researchgate.netnih.govkjpp.net
This effect is primarily due to the influx of extracellular calcium, as the response is completely abolished in a calcium-free environment. researchgate.netnih.govkjpp.net The influx is mediated through specific ion channels, as it can be inhibited by channel blockers like SKF96365 and ruthenium red. nih.govkjpp.net Furthermore, reactive oxygen species (ROS), which can be generated by L-cysteine, are known to modulate the function of various calcium channels, including voltage-gated Ca2+ channels, by modifying their cysteine and methionine residues. ahajournals.org This creates a feedback loop where L-cysteine not only directly influences NMDA receptor-mediated calcium entry but also indirectly affects other calcium channels through ROS generation, further exacerbating calcium dysregulation. ahajournals.org
| Derivative | Mechanism of Toxicity | Reference |
|---|---|---|
| L-cysteine-sulfinic acid | Acts as a direct excitotoxin, likely through interaction with excitatory amino acid receptors. | researchgate.netresearchgate.net |
| Cysteine-α-carbamate | Functions as a toxic analog of NMDA, directly contributing to NMDA receptor-mediated excitotoxicity. | researchgate.netnih.govresearchgate.net |
| Cysteinylcatechols | Formed by the addition of cysteine to oxidized catecholamines (like dopamine). These compounds contribute to neurodegeneration primarily through mitochondrial dysfunction, which increases neuronal sensitivity to NMDA receptor agonists. | researchgate.net |
| Cystine | The oxidized, dimeric form of cysteine. Its transport into cells is often dysregulated in neurodegenerative conditions like Huntington's disease, contributing to oxidative stress. | nih.gov |
The oxidation of critical cysteine residues within proteins is also a significant factor in neurodegenerative diseases. frontiersin.org Enzymes such as peroxiredoxins, which protect against oxidative damage, can become irreversibly oxidized and inactivated under high oxidative stress, impairing their neuroprotective function. frontiersin.org
A major pathway for L-cysteine toxicity is its ability to generate free radicals, leading to significant oxidative stress in neurons. nih.gov The chemical reactivity of cysteine's sulfhydryl (-SH) group makes it prone to autoxidation, a process that produces reactive oxygen species (ROS) such as hydrogen peroxide and the superoxide (B77818) radical anion. researchgate.netresearchgate.netjneurosci.orgacs.org This production of ROS can overwhelm the cell's antioxidant defenses, causing damage to essential biological molecules like lipids, proteins, and DNA. acs.orgmedsci.org
The generation of free radicals by L-cysteine is catalyzed by transition metal ions, particularly copper. jneurosci.org The resulting oxidative stress is a common element in the pathology of many neurodegenerative disorders. medsci.orgmdpi.com This oxidative damage can lead to lipid peroxidation and protein oxidation, which in turn can impair mitochondrial function and further activate NMDA receptors, creating a vicious cycle of toxicity. researchgate.netcdnsciencepub.com The availability of cysteine is a rate-limiting factor for the synthesis of glutathione (B108866), a major cellular antioxidant; however, paradoxically, high levels of cysteine itself can promote oxidative damage. nih.gov
Recent research has uncovered a critical link between cysteine toxicity, iron homeostasis, and mitochondrial health. nih.govresearchgate.net Mitochondria require iron for essential functions, including the synthesis of iron-sulfur clusters (ISCs) and heme groups, which are vital for the electron transport chain and ATP production. mdpi.commdpi.com Disruptions in iron regulation can lead to severe mitochondrial dysfunction and energetic failure. mdpi.comfrontiersin.org
Studies have shown that elevated levels of non-compartmentalized cysteine are highly toxic to mitochondria. nih.govresearchgate.net The mechanism involves cysteine-induced oxidative stress that limits the intracellular availability of iron for mitochondrial processes. nih.gov This impairment of iron homeostasis is a major driver of age-related mitochondrial decline. researchgate.net When cellular systems for sequestering amino acids (like the lysosome-like vacuole in yeast) are compromised, the resulting increase in cytosolic cysteine leads to a breakdown in mitochondrial respiration. nih.gov This effect can be reversed by either depleting cysteine or supplementing with iron, confirming that cysteine-driven mitochondrial toxicity is mediated through the perturbation of iron homeostasis. nih.govresearchgate.net
L-cysteine can react with nitric oxide (NO) and related species to form S-nitrosocysteine (SNOC), a molecule with significant neurotoxic potential. researchgate.netresearchgate.net This process, known as S-nitrosylation, is a post-translational modification where an NO group is added to a cysteine thiol. pnas.orgnih.gov While S-nitrosylation is a normal physiological signaling mechanism, aberrant formation of S-nitrosothiols like SNOC contributes to neuronal damage. nih.govrsc.org
The neurotoxicity of SNOC arises from its ability to generate NO, which can then react with endogenous superoxide radicals (O2−) to form the highly damaging oxidant, peroxynitrite (OONO−). researchgate.netresearchgate.net Peroxynitrite causes widespread cellular injury and contributes to neuronal death. researchgate.net S-nitrosylation can also pathologically alter the function of critical proteins. For example, the S-nitrosylation of proteins involved in mitochondrial dynamics or protein folding can lead to mitochondrial fragmentation, synaptic damage, and the accumulation of misfolded protein aggregates, all of which are hallmarks of neurodegenerative diseases. pnas.orgrsc.org
Generation of Neurotoxic Catecholamine Derivatives (e.g., 5-S-cysteinyl-3,4-dihydroxyphenylacetate)
The metabolism of catecholamines, such as dopamine (B1211576), can lead to the formation of potentially neurotoxic derivatives through reactions with cysteine. Dopamine oxidation results in the formation of dopamine-o-quinone, a reactive molecule that can undergo nucleophilic addition with the sulfhydryl group of a cysteine molecule. jneurosci.orgportlandpress.com This reaction forms 5-S-cysteinyl-dopamine (CysDA). jneurosci.orgportlandpress.com Further metabolism of CysDA can lead to the generation of other derivatives, including 5-S-cysteinyl-3,4-dihydroxyphenylacetate (cysdopac). nih.govontosight.ai
The formation of these cysteinyl-catecholamine conjugates is considered a potential mechanism contributing to neuronal damage. nih.govdoi.org The process involves the oxidation of dopamine to a quinone, which then reacts with cysteine. jneurosci.org This can occur directly or through an initial reaction with glutathione followed by enzymatic processing. portlandpress.com These derivatives have been detected in mammalian brain tissue and are found at elevated levels in post-mortem brain tissue from patients with Parkinson's disease. portlandpress.com The neurotoxic potential of CysDA has been demonstrated in neuronal cultures, where it can induce apoptosis and oxidative DNA damage. portlandpress.com The formation of cysdopac represents another pathway for cytotoxicity associated with altered dopamine metabolism. nih.govontosight.ai
D-Cysteine as a Signaling Molecule in the Mammalian Central Nervous System
While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized as important signaling molecules in the mammalian central nervous system (CNS). aseanjournalofpsychiatry.orgpnas.orgnih.gov D-cysteine, the D-stereoisomer of cysteine, has been identified as an endogenous molecule in the mammalian brain, where it plays distinct roles from its L-enantiomer. aseanjournalofpsychiatry.orgpnas.orgwikipedia.orgebi.ac.ukbiorxiv.org Its presence and functions are particularly noted during neurodevelopment. aseanjournalofpsychiatry.orgbiorxiv.orgmetabolomicscentre.ca
Research indicates that D-cysteine levels are significantly higher in the embryonic mouse brain compared to the adult brain. nih.govbiorxiv.org The enzyme serine racemase (SR), known for generating the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine, is also a candidate for the biosynthesis of D-cysteine from L-cysteine. aseanjournalofpsychiatry.orgnih.govbiorxiv.org D-cysteine's role extends to regulating the proliferation of neural progenitor cells, a function not shared by L-cysteine or D-serine. aseanjournalofpsychiatry.orgbiorxiv.org
Furthermore, research suggests that D-cysteine can influence insulin (B600854) secretion, which has implications for neuromodulation. biorxiv.org Studies in isolated mouse and human islets have shown that D-cysteine has a marked inhibitory effect on insulin secretion compared to D-serine. biorxiv.org This regulation appears to be mediated through cyclic AMP (cAMP) signaling pathways. biorxiv.org
D-cysteine can influence the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory. nih.govnih.gov However, its interaction is largely indirect. While D-serine acts as a direct co-agonist at the glycine-binding site of the NMDA receptor, D-cysteine's primary mechanism of action on this receptor is through its metabolic product, hydrogen sulfide (B99878) (H₂S). aseanjournalofpsychiatry.orgnih.govresearchgate.net
H₂S, generated from D-cysteine via the enzymes D-amino acid oxidase and 3-mercaptopyruvate (B1229277) sulfurtransferase, potentiates NMDA receptor activity. nih.govnih.gov It does this by reducing the disulfide bonds on the receptor's protein structure, thereby enhancing its function. nih.govresearchgate.net This modulation can facilitate hippocampal long-term potentiation, a cellular model for learning and memory. nih.gov
Although an indirect modulator, it's noted that D-cysteine itself has a much lower affinity for the NMDA receptor's co-agonist site compared to D-serine. pnas.orgnih.gov Therefore, its direct contribution to NMDA receptor activation is considered less significant than its role as an H₂S precursor. pnas.orgnih.gov
The synthesis of hydrogen sulfide (H₂S) from D-cysteine is a significant pathway with diverse neurological functions. researchgate.netd-nb.info This process is catalyzed by the sequential action of D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3MST). nih.govresearchgate.netnih.gov The H₂S produced from D-cysteine is implicated in neuroprotection and neuronal development. researchgate.netnih.gov
Neuroprotection: D-cysteine has been shown to protect cerebellar neurons from oxidative stress, an effect attributed to H₂S production. researchgate.netnih.gov H₂S acts as an antioxidant, scavenging reactive oxygen species and preserving mitochondrial function. nih.gov Studies have demonstrated that D-cysteine can be more effective than L-cysteine in attenuating ischemia-reperfusion injury in the brain. researchgate.netnih.gov
Dendritic Development: Exogenous D-cysteine has been observed to promote the development of dendrites in cultured cerebellar neurons. pnas.orgnih.gov This dendritogenic effect is dependent on the H₂S produced from D-cysteine. pnas.orgnih.gov
Regulation of Neural Progenitor Cells: Beyond H₂S-mediated effects, D-cysteine itself has been identified as an endogenous regulator of neural progenitor cell dynamics. pnas.orgbiorxiv.org It has been shown to inhibit the proliferation of embryonic neural progenitor cells by modulating the Akt-FoxO signaling pathway. aseanjournalofpsychiatry.orgpnas.orgbiorxiv.org This antiproliferative effect is specific to D-cysteine and is not observed with L-cysteine or D-serine. aseanjournalofpsychiatry.orgbiorxiv.org
Neuroprotective Mechanisms of L-Cysteine and its Derivatives
L-cysteine and its derivatives, such as N-acetyl-L-cysteine (NAC) and S-allyl-L-cysteine (SAC), exhibit significant neuroprotective properties through various mechanisms. scienceopen.commdpi.com A primary mechanism is their role as antioxidants. mdpi.com L-cysteine is a precursor for the synthesis of glutathione, a major endogenous antioxidant in the brain that is crucial for neutralizing reactive oxygen species. mdpi.comahajournals.org
Derivatives like SAC, found in garlic, have demonstrated the ability to ameliorate oxidative damage in experimental stroke models. scienceopen.comnih.gov Beyond direct antioxidant activity, these compounds also combat neurotoxicity by modulating cellular stress responses. For instance, SAC has been shown to provide protection against endoplasmic reticulum (ER) stress-induced neurotoxicity. scienceopen.comnih.gov This is achieved, in part, by directly suppressing the activity of calpain, a calcium-dependent protease involved in cell death pathways. nih.gov Furthermore, L-cysteine and its derivatives can influence neuroinflammation, apoptosis, and the expression of neurotrophic factors. nih.govresearchgate.net
In the context of acute brain injuries like subarachnoid hemorrhage (SAH), L-cysteine has demonstrated significant neuroprotective effects by attenuating the cascade of events known as early brain injury (EBI). ahajournals.orgnih.govnih.govahajournals.org EBI occurs within the first 72 hours after SAH and involves processes such as neuroinflammation, oxidative stress, cerebral edema, and neuronal apoptosis. ahajournals.org
Studies using rat models of SAH have shown that administration of L-cysteine can ameliorate several key aspects of EBI. nih.govnih.gov A critical mechanism underlying this protection is the L-cysteine-dependent synthesis of endogenous hydrogen sulfide (H₂S) via the enzyme cystathionine-β-synthase (CBS). nih.govnih.gov
Key research findings include:
Reduced Brain Edema and Improved Neurological Function: L-cysteine treatment significantly reduces cerebral edema and improves neurobehavioral outcomes in rats following SAH. nih.govnih.govresearchgate.net
Inhibition of Neuronal Apoptosis: L-cysteine attenuates neuronal cell death in the prefrontal cortex after SAH. nih.govnih.gov It achieves this by decreasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and suppressing the activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov
Activation of Pro-Survival Pathways: The treatment activates the CREB–brain-derived neurotrophic factor (BDNF) pathway. nih.govnih.gov BDNF is a crucial neurotrophin that supports neuronal survival and plasticity.
Enhanced Synaptic Density: L-cysteine helps to preserve synaptic structure by regulating the expression of synapse-related proteins. nih.govresearchgate.net
Importantly, the beneficial effects of L-cysteine in SAH models are largely dependent on the CBS/H₂S pathway, as the administration of a CBS inhibitor, amino-oxyacetic acid, abrogates these neuroprotective actions. nih.govnih.gov
| Research Finding in SAH Models | Effect of L-Cysteine Administration | Associated Pathway |
| Neuronal Apoptosis | Attenuated | CBS/H₂S |
| Brain Edema | Ameliorated | CBS/H₂S |
| Neurobehavioral Function | Improved | CBS/H₂S |
| CREB-BDNF Pathway | Activated | CBS/H₂S |
| Synaptic Density | Intensified | CBS/H₂S |
Regulation of Neuroinflammation and Complement System Pathways
Neuroinflammation is a critical host defense mechanism in the central nervous system (CNS). However, its dysregulation is a key factor in the pathology of various neurodegenerative diseases. The complement system, a fundamental component of the innate immune system, plays a pivotal role in orchestrating the inflammatory response within the brain. It can be activated through three primary pathways: the classical, lectin, and alternative pathways, all of which converge to generate effector molecules that promote inflammation, opsonization, and cell lysis frontiersin.org.
In the CNS, cells such as microglia, astrocytes, and neurons can produce complement proteins inabj.org. The activation of the complement cascade, particularly the generation of anaphylatoxins C3a and C5a, can modulate the activity of microglia and astrocytes, leading to the release of pro-inflammatory cytokines and contributing to a neuroinflammatory state nih.gov. This process can be amplified through crosstalk with other signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a master regulator of inflammation nih.gov. While the complement system is essential for clearing pathogens and cellular debris, its excessive activation can lead to synaptic dysfunction, neuronal damage, and exacerbation of neurodegenerative conditions nih.gove-jer.org.
Mitigation of Oxidative Stress and Endoplasmic Reticulum Stress in Neurons
Oxidative stress and endoplasmic reticulum (ER) stress are interconnected cellular phenomena deeply implicated in neuronal damage and the progression of neurodegenerative diseases mdpi.commdpi.com. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to damage of lipids, proteins, and DNA mdpi.com. The ER is particularly susceptible to oxidative damage. An accumulation of misfolded or unfolded proteins within the ER lumen triggers the unfolded protein response (UPR), a state known as ER stress mdpi.com. While initially a protective response, chronic or severe ER stress can activate apoptotic pathways, leading to neuronal cell death.
Both L-Cysteine and D-Cysteine have demonstrated significant capabilities in protecting neurons against these stressors, albeit through potentially different primary mechanisms.
L-Cysteine is a crucial precursor for the synthesis of glutathione (GSH), a primary intracellular antioxidant mdpi.com. By bolstering GSH levels, L-cysteine enhances the capacity of neurons to neutralize ROS, thereby maintaining redox balance. Research shows that exogenous L-cysteine protects neuronal cells against oxidative stress-induced mitochondrial damage and apoptosis by acting as a direct ROS scavenger. This reduction in oxidative burden consequently alleviates ER stress. Studies have shown that treatment with N-acetyl-L-cysteine (NAC), a cysteine derivative, can significantly reduce the expression of ER stress markers like C/EBP homologous protein (CHOP) and activating transcription factor 4 (ATF4) during periods of oxidative insult.
D-Cysteine also provides potent neuroprotection against oxidative stress. It serves as a substrate for the production of hydrogen sulfide (H₂S) via the enzyme 3-mercaptopyruvate sulfurtransferase (3MST), a pathway that is particularly active in the cerebellum. H₂S is a gaseous signaling molecule with strong antioxidant properties. Studies on cerebellar neurons have shown that D-cysteine can protect against oxidative stress induced by hydrogen peroxide more effectively than L-cysteine, a phenomenon potentially attributed to a higher transport activity for D-cysteine into these specific neurons.
The interplay between these stress pathways is critical; oxidative stress can induce ER stress, and conversely, the protein folding processes within the ER can generate ROS, creating a damaging feedback loop. The ability of both cysteine enantiomers to intervene in this cycle highlights their therapeutic potential in neuroprotection.
| Stress Pathway Component | Role in Neurodegeneration | Reported Modulation by Cysteine/Derivatives |
| Reactive Oxygen Species (ROS) | Induce damage to cellular components, trigger apoptosis. | L-Cysteine acts as a ROS scavenger and precursor to antioxidant GSH; D-Cysteine produces antioxidant H₂S. |
| Glutathione (GSH) | Primary intracellular antioxidant, neutralizes ROS. | L-Cysteine is a key precursor for GSH synthesis, boosting cellular antioxidant capacity mdpi.com. |
| GRP78 (BiP) | ER chaperone protein; upregulation is a marker of ER stress. | Thiamine deficiency-induced ER stress, marked by increased GRP78, is alleviated by N-acetyl cysteine (NAC) mdpi.com. |
| ATF4 | Transcription factor activated during severe ER stress, promotes apoptosis. | N-acetyl-L-cysteine (NAC) dramatically reduces palmitic acid-induced expression of ATF4. |
| CHOP | Pro-apoptotic transcription factor induced by ER stress. | N-acetyl-L-cysteine (NAC) significantly reduces palmitic acid-induced expression of CHOP. |
Promotion of Neural Stem Cell Proliferation and Differentiation
Neural stem cells (NSCs) hold significant promise for nervous system repair due to their ability to self-renew and differentiate into the primary neural lineages: neurons, astrocytes, and oligodendrocytes. The regulation of NSC fate is a complex process influenced by numerous intrinsic and extrinsic signals. Research into the effects of cysteine enantiomers has revealed distinct and opposing roles in modulating NSC dynamics.
L-Cysteine has been shown to actively promote both the proliferation and differentiation of NSCs. This effect is mediated through the cystathionine (B15957) β-synthase (CBS)/hydrogen sulfide (H₂S) pathway. Studies demonstrate that NSCs express CBS, and the addition of L-cysteine stimulates H₂S production, which in turn enhances NSC proliferation and subsequent differentiation into neurons and astroglia. The pro-proliferative effect is associated with the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), while the differentiation is linked to altered expression of specific differentiation-related genes. Inhibiting the CBS enzyme attenuates these L-cysteine-induced effects, confirming the central role of the CBS/H₂S signaling cascade.
D-Cysteine , in stark contrast, acts as a negative regulator of neural progenitor cell (NPC) proliferation. Research has found that D-cysteine is significantly enriched in the embryonic mouse brain compared to the adult brain. In cultured embryonic NPCs, D-cysteine reduces proliferation by approximately 50%, an effect not observed with L-cysteine. This anti-proliferative action is mediated by the transcription factors FoxO1 and FoxO3a. This suggests that D-cysteine plays a physiological role in controlling the rate of neurogenesis during development, preventing overgrowth and ensuring proper cortical lamination.
These opposing functions highlight the stereospecificity of biological processes within the CNS and suggest that the balance between L- and D-cysteine could be a crucial factor in regulating neurodevelopment and adult neurogenesis.
| Feature | L-Cysteine | D-Cysteine |
| Effect on Proliferation | Promotes proliferation of Neural Stem Cells (NSCs). | Reduces proliferation of Neural Progenitor Cells (NPCs). |
| Effect on Differentiation | Increases differentiation into neurons and astroglia. | Primarily studied for its anti-proliferative role; differentiation effects are less characterized. |
| Key Signaling Pathway | Cystathionine β-Synthase (CBS)/Hydrogen Sulfide (H₂S). | Mediated by transcription factors FoxO1 and FoxO3a. |
| Associated Kinase | Phosphorylation of Extracellular signal-regulated kinases 1/2 (ERK1/2). | Acts through Akt-mediated disinhibition of FoxO transcription factors. |
| Physiological Context | Potential role in adult neurogenesis and repair. | Appears to be an endogenous regulator of cell dynamics during embryonic brain development. |
Modulation of Synaptic Density and Neurobehavioral Function (e.g., CREB-BDNF Pathway)
Research has specifically implicated L-Cysteine in the positive modulation of this pathway and its functional outcomes. In a model of brain injury, treatment with L-cysteine was found to activate the CREB-BDNF pathway. This activation was associated with an increase in the expression of phosphorylated CREB (p-CREB) and BDNF. Consequently, this led to an increased density of synapses, as measured by the expression of synaptic proteins, and was correlated with improved neurobehavioral function. These beneficial effects are attributed to the production of hydrogen sulfide (H₂S) via the CBS enzyme, as inhibiting CBS abrogated the positive outcomes. The L-cysteine-induced H₂S production appears to sensitize the CREB signaling pathway, which in turn increases the expression of its downstream target, BDNF, ultimately promoting synaptic integrity and function.
While direct studies linking D-Cysteine to the CREB-BDNF pathway are less common, its established neuroprotective effects suggest a potential indirect influence. By mitigating oxidative stress in neurons, D-cysteine helps maintain a cellular environment conducive to proper synaptic function. Furthermore, research on D-ribose-L-cysteine (DRLC), a compound that delivers L-cysteine, has shown it can restore neurobehavioral functions by modulating neurochemical activities and inhibiting oxido-inflammatory processes that would otherwise impair synaptic health nih.gov.
The modulation of the CREB-BDNF pathway by L-cysteine provides a clear molecular mechanism for its role in supporting synaptic health and neurobehavioral recovery after injury.
Comparative Toxicological Profiles of L-Cysteine and D-Cysteine in Neural Tissues
While cysteine is an essential amino acid for protein synthesis and various metabolic functions, both of its enantiomers can exhibit toxicity, particularly at high concentrations. Comparative studies reveal that while the toxicological profiles of L-Cysteine and D-Cysteine have similarities, there are also notable differences in their effects on neural and other tissues.
L-Cysteine is a natural constituent of proteins, but in its free form and at high doses, it can act as an excitotoxin in the brain, a property it shares with other excitatory amino acids like glutamate. This excitotoxicity can lead to neuronal damage. Systemically, repeated high-dose administration of L-cysteine in animal models has been primarily associated with toxicological effects in the kidney and stomach. Histopathological findings in the kidney, such as the presence of hyaline casts, were observed at lower doses with L-cysteine compared to D-cysteine in one comparative study.
D-Cysteine , which is not incorporated into proteins, is generally considered less toxic in the context of excitotoxicity. It does not appear to cause the same excitotoxic damage to the brain as its L-enantiomer, making it a potentially safer candidate for systemic therapeutic applications aimed at leveraging H₂S production. However, D-cysteine is not devoid of toxicity. Repeated-dose studies in rats have shown toxicological effects in the kidney, epididymis, and stomach. Anemia was also observed with D-cysteine treatment, a finding that was less pronounced with L-cysteine, although indicators of potential anemia were seen with high-dose L-cysteine as well.
| Parameter | L-Cysteine | D-Cysteine |
| Neurotoxicity | Can act as an excitotoxin, comparable to other excitatory amino acids. | Does not cause excitotoxic damage to the brain. |
| Primary Target Organs (Systemic Toxicity) | Kidney, Stomach. | Kidney, Epididymis, Stomach. |
| Renal Effects | Histopathological findings observed at lower doses compared to D-cysteine in some studies. | Toxicological effects observed in the kidney. |
| Hematological Effects | Increased reticulocyte counts at high doses, suggesting potential for anemia. | Associated with the development of mild anemia. |
| General Assessment | Considered more toxic for systemic application due to excitotoxicity and cardiovascular effects. | Considered less toxic for systemic application, with fewer central and cardiovascular side effects. |
Toxicological Profiles and Mechanisms of Cysteine General and Enantiomer Specific
Mechanisms of Cysteine-Induced Oxidant Stress
The thiol group of cysteine is chemically reactive and susceptible to oxidation, a property that can paradoxically transform it from an antioxidant precursor into a pro-oxidant molecule. This transformation is central to its toxic potential.
The auto-oxidation of cysteine is a process where it reacts with oxygen, particularly in the presence of transition metal ions, to generate reactive oxygen species (ROS). nih.gov This reaction is significantly accelerated by metal catalysts, with copper being particularly effective even at submicromolar concentrations. jneurosci.org Iron and other transition metals are generally less efficient catalysts. jneurosci.org
| Reactive Species | Role in Cysteine Auto-oxidation |
| Thiyl Radical | An initial radical species formed from cysteine. nih.gov |
| Superoxide (B77818) Radical | Implicated by oxygen uptake and ferricytochrome c reduction measurements. nih.gov |
| **Hydrogen Peroxide (H₂O₂) ** | A major, stable ROS produced during the reaction. nih.govoup.com |
| Hydroxyl Radical (•OH) | A highly reactive species postulated to be formed via a Fenton-type reaction. nih.govtandfonline.com |
This metal-catalyzed generation of ROS means that under conditions of high cysteine and transition metal availability, such as ischemia, cysteine can shift from a protective to a pernicious role. nih.gov
Iron-sulfur (Fe-S) clusters are ancient and ubiquitous prosthetic groups essential for the function of a wide array of proteins involved in critical cellular processes, including mitochondrial respiration, DNA repair, and gene regulation. oup.com These clusters, typically composed of iron and inorganic sulfide (B99878) coordinated by cysteine residues in the protein, are highly sensitive to oxidative conditions. oup.commdpi.com
The ROS generated during cysteine auto-oxidation, such as superoxide and hydrogen peroxide, can directly attack and degrade Fe-S clusters. nih.gov This oxidative damage can lead to the disassembly of the cluster, releasing free iron into the cell and inactivating the protein. oup.com For example, the [4Fe-4S] cluster of the enzyme aconitase is particularly vulnerable, and upon oxidation, it can lose an iron atom to form an inactive [3Fe-4S] cluster. oup.com This process not only impairs the function of numerous Fe-S-dependent enzymes but also contributes to the disruption of iron homeostasis by releasing labile iron, which can further propagate oxidative damage through Fenton chemistry. Cysteine itself is the primary sulfur source for the biogenesis of these clusters, a process initiated by the enzyme cysteine desulfurase. nih.gov Therefore, while necessary for their creation, its dysregulation and auto-oxidation pose a direct threat to their stability.
Cellular Responses to Cysteine Toxicity
The oxidative stress initiated by cysteine auto-oxidation triggers a cascade of detrimental cellular responses, with mitochondria being a primary target.
Elevated levels of cysteine are toxic to mitochondria and can severely impair their respiratory function. nih.govnih.gov Research in yeast and glioblastoma cells has shown that excess cysteine leads to a rapid reduction in the oxygen consumption rate (OCR) and a decrease in the mitochondrial membrane potential. nih.govpnas.org In glioblastoma cells, cysteine administration was found to induce mitochondrial cristae dissolution, a clear sign of structural and functional damage. pnas.org
The mechanism for this mitochondrial impairment appears to be twofold. One primary mechanism, identified in yeast, is that elevated cysteine limits the bioavailability of intracellular iron through an oxidant-based process, which is critical for the function of iron-sulfur cluster-containing proteins in the electron transport chain. nih.govcobiss.net In another context, studies on glioblastoma cells suggest that cysteine can induce mitochondrial reductive stress, which paradoxically drives the production of hydrogen peroxide within the mitochondria, leading to toxicity. pnas.org
| Mitochondrial Parameter | Effect of Elevated Cysteine |
| Oxygen Consumption Rate (OCR) | Decreased nih.govpnas.org |
| Mitochondrial Respiration | Impaired nih.govcobiss.net |
| Mitochondrial Membrane Potential | Reduced pnas.org |
| Mitochondrial Cristae | Dissolution pnas.org |
| Intramitochondrial H₂O₂ | Increased (in some cancer cells) pnas.org |
A central mechanism of cysteine toxicity is its profound disruption of cellular iron homeostasis. nih.govnih.gov By promoting an oxidant-based mechanism, elevated non-vacuolar cysteine limits the availability of iron for essential mitochondrial functions. nih.govcobiss.net This creates a state that mimics iron deficiency, triggering a cellular "iron-starvation response." researchgate.net
In response to this perceived scarcity, cells may increase the expression of the transferrin receptor to enhance iron uptake from the extracellular environment and promote the breakdown of the iron storage protein, ferritin, to release iron into the labile iron pool. researchgate.netunina.it This feedback mechanism, intended to restore iron availability for Fe-S cluster synthesis, can lead to a detrimental increase in the labile iron pool within the mitochondria, causing iron overload, further oxidative damage, and eventual cell death. researchgate.netresearchgate.net Therefore, cysteine toxicity involves a complex interplay where it first limits functional iron and then can trigger a compensatory response that leads to iron-mediated damage.
Research has identified cysteine toxicity as a major driver of the mitochondrial deterioration observed during cellular aging. nih.govnih.gov Mitochondria and lysosomes (or vacuoles in yeast) are functionally linked, and their interdependent decline is a hallmark of aging. nih.gov In young, healthy cells, organelles like the lysosome-like vacuole in yeast sequester amino acids, maintaining their homeostatic balance in the cytoplasm. nih.gov
With age, or when the function of these organelles is compromised, this spatial compartmentalization breaks down. nih.govutah.edu This failure leads to the accumulation of amino acids in the cytoplasm, with cysteine being identified as the most toxic to mitochondria. nih.govresearchgate.net This misplaced, elevated cytoplasmic cysteine then impairs mitochondrial health by disrupting iron homeostasis through the oxidant-based mechanisms previously described. nih.govutah.edu This discovery provides a direct molecular link between a failure in organelle function, amino acid dysregulation, and the decline of mitochondrial function during the aging process. utah.edu Studies have shown that cysteine depletion or simple iron supplementation can restore mitochondrial health in cells with impaired vacuole function and prevent the mitochondrial decline associated with aging in model organisms. nih.govcobiss.net
Differential Toxicological Dose Responses between L-Cysteine and D-Cysteine
A key comparative study involving 4-week oral administration to male rats revealed that the toxicological profiles for both L-Cysteine and D-Cysteine were broadly similar, with primary effects noted in the kidney and stomach. nih.govnih.gov However, nuanced differences in dose-response were evident. The No-Observed-Adverse-Effect Level (NOAEL) for L-Cysteine was determined to be less than 500 mg/kg/day, whereas for D-Cysteine, it was established at 500 mg/kg/day, suggesting a slightly higher tolerance for the D-isomer at lower dosage levels. nih.govnih.govresearchgate.net
Detailed research findings from this comparative study highlight the enantiomer-specific toxicological responses:
Nephrotoxicity (Kidney Injury): L-Cysteine induced renal injuries, specifically the appearance of basophilic tubules with eosinophilic material in the lumen, at all tested doses (500, 1,000, and 2,000 mg/kg/day). nih.govnih.gov In contrast, these same renal lesions were only observed in the D-Cysteine group at the highest dose of 2,000 mg/kg/day. nih.govmedchemexpress.com Furthermore, crystal deposition in the kidney medulla was noted in one animal from the 2,000 mg/kg/day D-Cysteine group, an effect not seen with L-Cysteine. nih.govnih.gov
Hematological Effects (Anemia): Mild anemia was a specific finding for D-Cysteine treatment, particularly at the 2,000 mg/kg/day dose. nih.govnih.gov While L-Cysteine did not directly cause anemia in the study, an increase in reticulocyte counts—an indicator of the body compensating for red blood cell loss—was observed in the 2,000 mg/kg/day L-Cysteine group. nih.govnih.govindustrialchemicals.gov.au
Reproductive System Toxicity: Sperm granulomas in the epididymis were identified as a toxicological finding in rats treated with D-Cysteine at doses of 1,000 and 2,000 mg/kg/day. nih.govresearchgate.netmedchemexpress.com This effect was not reported for the L-Cysteine treated groups.
Gastrointestinal Effects: Both enantiomers induced focal erosion in the stomach mucosa and caused salivation at doses of 1,000 and 2,000 mg/kg/day. nih.govnih.govresearchgate.net
Mortality: In the high-dose groups, one death due to renal failure was reported in a rat receiving 2,000 mg/kg/day of D-Cysteine. nih.govresearchgate.netmedchemexpress.com
Beyond these systemic toxicities, other studies have pointed to fundamental differences in the mechanisms of toxicity:
Neurotoxicity: L-Cysteine is recognized as an excitotoxin that can evoke neuronal death similar to that caused by N-methyl-D-aspartate (NMDA) receptor activation. nih.govresearchgate.netresearchgate.net In contrast, D-Cysteine is reported to not cause this excitotoxic damage to the brain. frontiersin.org
Mutagenicity: In studies using Salmonella typhimurium, L-Cysteine was found to be weakly mutagenic. nih.gov D-Cysteine, under the same experimental conditions, did not exhibit mutagenicity but was observed to be strongly bacteriotoxic. nih.gov
The underlying reasons for these differential toxicological responses are believed to be rooted in the stereoselective metabolism of the enantiomers. nih.gov The metabolic pathways for L-Cysteine are well-established, whereas fewer enzymes are associated with D-Cysteine metabolism, potentially leading to different metabolic fates and toxicological outcomes. nih.gov
Interactive Data Table: Comparative Toxicity of L-Cysteine vs. D-Cysteine in Rats
| Organ/System | Toxicological Effect | L-Cysteine Dose (mg/kg/day) | D-Cysteine Dose (mg/kg/day) |
| Kidney | Basophilic tubules with eosinophilic material | ≥ 500 nih.govnih.gov | 2,000 nih.govmedchemexpress.com |
| Crystal deposition in medulla | Not Observed nih.gov | 2,000 (in one animal) nih.govnih.gov | |
| Increased kidney weight | 1,000 industrialchemicals.gov.au | Not specified | |
| Blood | Anemia | Not Observed nih.gov | 2,000 nih.govnih.gov |
| Increased reticulocyte counts | 2,000 nih.govnih.gov | Not specified | |
| Reproductive | Sperm granuloma in epididymis | Not Observed nih.gov | ≥ 1,000 nih.govresearchgate.netmedchemexpress.com |
| Stomach | Focal erosion of mucosa | ≥ 1,000 nih.govresearchgate.net | ≥ 1,000 researchgate.netmedchemexpress.com |
| General | Salivation | ≥ 1,000 nih.govresearchgate.net | ≥ 1,000 researchgate.netmedchemexpress.com |
| Mortality (due to renal failure) | Not Observed nih.gov | 2,000 (in one animal) nih.govmedchemexpress.com | |
| Nervous System | Excitotoxicity | Potent nih.govfrontiersin.org | Not Observed frontiersin.org |
| Genetic | Mutagenicity (S. typhimurium) | Weakly mutagenic nih.gov | Not mutagenic nih.gov |
Advanced Analytical Methodologies for Cysteine Research
Chromatographic Techniques for Cysteine and its Derivatives
Chromatography is a cornerstone for the separation and quantification of amino acids. High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are pivotal in the analysis of DL-Cysteine.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of Cysteine content. One approach involves using a normal-phase silica (B1680970) gel bonded diol chromatographic column. google.com In such a method, a mixed solvent system serves as the mobile phase. For instance, a mobile phase consisting of an acetonitrile-ammonium dihydrogen phosphate (B84403) aqueous solution (in an 80:20 ratio) has been successfully used. google.com The detection is often carried out using a UV detector set at a low wavelength, such as 200 nm, where Cysteine exhibits significant absorption while many potential interfering substances from sample matrices absorb less. google.com The column temperature is typically maintained around 30°C to ensure reproducibility. google.com
Reversed-phase HPLC methods are also common and often require derivatization to enhance detection and retention of the polar Cysteine molecule. One such method for determining free and total Cysteine in urine involves reduction of disulfide bonds with tri-n-butylphosphine, followed by UV-labeling with 2-chloro-1-methylquinolinium tetrafluoroborate. researchgate.net This allows for separation under isocratic conditions, which can reduce analysis time and cost compared to gradient elution. researchgate.net
Table 1: HPLC Method Parameters for Cysteine Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chromatographic Column | Normal-phase silica gel bonded diol | Reversed-phase C18 |
| Mobile Phase | Acetonitrile-Ammonium Dihydrogen Phosphate (80:20) | 0.05M Sodium Acetate-Methanol (35:65), pH 3 |
| Detection Wavelength | 200 nm | 286 nm (after derivatization) |
| Derivatization | None | 2-chloro-1-methylquinolinium tetrafluoroborate |
| Column Temperature | 30°C | Not specified |
| Flow Rate | 1.0 ml/min | Not specified |
Resolving the enantiomers of this compound is crucial for understanding their distinct biological roles. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with chiral derivatization is a powerful technique for this purpose. These methods typically involve reacting this compound with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (like C18), or by using a chiral stationary phase.
One effective approach utilizes a chiral stationary phase, such as Chiralpak® ZWIX(+), under polar ionic elution conditions. capes.gov.brnih.gov This allows for the baseline resolution of D- and L-Cysteine. capes.gov.brnih.gov To improve chromatographic behavior and mass spectrometric detection sensitivity, Cysteine is often labeled with a derivatizing agent like AccQ-Tag reagent. capes.gov.brnih.gov Another strategy involves pre-column derivatization with o-phthaldialdehyde (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC), followed by fluorescence detection. lcms.cz
For highly sensitive and selective analysis, a phosphorus-based chiral derivatization reagent, (R)-(5-(3-isothiocyanatopyrrolidin-1-yl)-5-oxopentyl) triphenylphosphonium (NCS-OTPP), has been developed for use with UHPLC-Orbitrap MS/MS. mdpi.comnih.gov This allows for the simultaneous separation of this compound and other chiral thiol compounds. nih.gov A method using 4-fluoro-7-nitrobenzofurazan (B134193) as a derivatizing agent has also been validated for quantifying Cysteine enantiomers in plasma, achieving separation in under three minutes. capes.gov.brresearchgate.net
Table 2: UHPLC Chiral Derivatization Methodologies for this compound
| Derivatization Reagent/Stationary Phase | Detection Method | Key Findings | Reference |
|---|---|---|---|
| AccQ-Tag / Chiralpak® ZWIX(+) | LC-MS | Baseline resolution (Rs = 2.7); LOD for D-Cys: 0.02 mg/L, L-Cys: 0.04 mg/L. | capes.gov.brnih.gov |
| OPA / N-acetyl-L-cysteine (NAC) | Fluorescence | Rapid analysis (20 min); LOD: 200-400 fg on column. | lcms.cz |
| NCS-OTPP | UHPLC-Q-Orbitrap HRMS | High sensitivity and selectivity for chiral thiols. | nih.gov |
| 4-fluoro-7-nitrobenzofurazan / (R,R)-Whelk-O 1 | ESI-MS | Baseline separation in <3 min; Trueness: 96-105%. | capes.gov.brresearchgate.net |
Spectroscopic Approaches
Spectroscopic techniques provide valuable information about the molecular structure, optical properties, and concentration of this compound.
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, making it ideal for studying the structural properties and phase transitions of crystalline this compound. Research has shown that crystalline this compound undergoes a series of reversible, first-order phase transitions when subjected to changes in temperature or pressure. acs.orgnih.govresearchgate.net
Upon cooling, a structural phase transition is observed, which is reversible and exhibits a large temperature hysteresis of over 100 K. acs.org The exact temperature of this transition is highly dependent on the cooling and heating rates. acs.org Similarly, increasing pressure induces multiple reversible phase transitions in this compound crystals at approximately 0.1, 1.5, 2.0, and 5 GPa. nih.govresearchgate.net These transitions are associated with movements of the side -CH2SH groups and alterations in the hydrogen-bonding network. researchgate.net The effect of particle size on these phase interconversions has also been studied, indicating that decreasing particle size can influence the stability of different polymorphs. rsc.org
Flow Injection Analysis (FIA) coupled with spectrophotometry offers a rapid, reproducible, and high-throughput method for the quantitative determination of Cysteine. myfoodresearch.com These methods are typically based on derivatization or redox reactions that produce a colored product, which can be measured by a spectrophotometer.
One method involves the reaction of Cysteine with 18-molybdophosphate (18-AMP) to form a reduced phosphomolybdic complex, which is detected at a wavelength of 820 nm. myfoodresearch.comresearchgate.net This system can achieve a high throughput of up to 240 determinations per hour with a detection limit of 0.03 mM. myfoodresearch.com Another approach is based on the reaction between Cysteine and Palladium(II) ions to form a yellow complex. myfoodresearch.com This reaction has been adapted for FIA to determine N-acetyl-L-cysteine, a derivative of Cysteine. researchgate.netmdpi.com The resulting complex is measured at its maximum absorbance wavelength, providing a linear response over a defined concentration range. researchgate.netmdpi.com
Table 3: Flow Injection Spectrophotometry Methods for Cysteine Determination
| Reagent | Principle | Detection Wavelength (λmax) | Throughput | Detection Limit (LOD) | Reference |
|---|---|---|---|---|---|
| 18-Molybdophosphate (18-AMP) | Formation of a reduced phosphomolybdic complex | 820 nm | 240 samples/hr | 0.03 mM | myfoodresearch.comresearchgate.net |
| Palladium(II) ions | Formation of a yellow Pd(II)-cysteine complex | 380 nm | Not specified | 5.84 µmol/L | myfoodresearch.comresearchgate.net |
| Potassium Ferricyanide/Fe(III) | Reduction of Fe(III)/ferricyanide to form Prussian blue | 735 nm | 60 injections/hr | 0.5 µmol/L | researchgate.net |
UV-Visible spectrophotometry is a fundamental technique used to study the optical properties of compounds. Due to the presence of chromophores like the amino and carboxyl groups, Cysteine is transparent in the visible region of the electromagnetic spectrum. scielo.br The primary absorption occurs in the UV range. scielo.br For instance, studies on L-cystine dihydrobromide, a derivative, show maximum absorption between 259-320 nm, which is attributed to π–π* electron transitions in the carboxyl group. scielo.br
UV-Vis spectroscopy is also employed to monitor interactions between Cysteine and other materials, such as nanoparticles. In studies of D-Cysteine interacting with gold nanoparticles (Au NPs), a distinct surface plasmon resonance (SPR) band for the Au NPs is observed around 528 nm. acs.org The addition of Cysteine can cause changes in the absorption spectra, providing insights into the binding and aggregation processes. acs.org Furthermore, the absorption properties of Cysteine are utilized in other analytical methods; for example, the selection of 200 nm as the detection wavelength in some HPLC methods is based on the strong absorbance of Cysteine at this wavelength. google.com
Electrochemical Biosensors for Cysteine Detection
Electrochemical biosensors offer a compelling method for cysteine detection due to their high sensitivity, rapid response, and potential for miniaturization. mdpi.com These sensors work by converting the biological event of interacting with cysteine into a measurable electronic signal. mdpi.com The electro-oxidation of cysteine on unmodified electrodes typically requires a large overpotential, which can reduce selectivity. researchgate.net To overcome this, various modifiers are applied to the electrode surface to enhance catalytic activity and improve electron transfer kinetics. researchgate.netnih.gov
Noble metals such as gold (Au), silver (Ag), platinum, and palladium are frequently used as modifiers due to their excellent catalytic properties. nih.gov For instance, a sensor using a graphite (B72142) paste electrode modified with gold nanoparticles (AuNPs) and iron(III) phthalocyanine (B1677752) (FePc) demonstrated significantly improved electrochemical behavior for cysteine compared to unmodified electrodes. rsc.orgrsc.org The inclusion of AuNPs greatly reduces electron transfer resistance. rsc.org In one study, a sensor with 0.055 wt% AuNPs and 5 wt% FePc achieved an optimal sensitivity with a detection limit of 0.27 μM. rsc.orgrsc.org Other materials, such as nitrogen-doped graphene, have also been used as substrates to enhance the electrochemical response for L-cysteine detection. xmu.edu.cn
Composite materials are also widely employed. A sensor based on a glassy carbon electrode (GCE) modified with a three-dimensional hybrid of electrochemically reduced graphene oxide (ErGO) and multi-walled carbon nanotubes (MWNTs), further enhanced with L-cysteine, showed high sensitivity and selectivity for detecting lead ions, showcasing the versatility of cysteine in sensor design. frontiersin.org Similarly, a sensor using a composite of Au/CeO2 nanofibers on a screen-printed carbon electrode exhibited greatly enhanced electrocatalytic activity toward cysteine oxidation, with a detection limit as low as 10 nM. researchgate.net The development of these sensors allows for the sensitive and accurate detection of cysteine in various samples, including pharmaceutical preparations. rsc.orgrsc.org
| Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| AuNP–FePc Modified Graphite Paste Electrode | Differential Pulse Voltammetry (DPV) | 50–1000 μM | 0.27 μM | rsc.orgrsc.org |
| Au/CeO2 Composite Nanofibers on SPCE | Amperometry | Up to 200 μM | 10 nM | researchgate.net |
| Hollow Cubic Cu₂O Particles | Not Specified | 0.5–200 µM | 0.14 µM | nih.gov |
| Fe₂O₃/Polydopamine/Cu₂O Composite on Magnetic GCE | Not Specified | Not Specified | 83.0 pM | nih.gov |
Nanoparticle-Based Detection Systems
Nanoparticles serve as a versatile platform for cysteine detection, primarily due to their unique optical and physical properties that are dependent on their size and aggregation state. researchgate.netnih.gov These systems often provide simple, rapid, and low-cost methods for analysis. nih.govscribd.com
A prominent method for cysteine detection involves the use of gold nanoparticle (AuNP) aggregation assays, which result in a visible color change. nih.govscribd.com AuNPs in a dispersed solution are typically red due to their surface plasmon resonance. scribd.comresearchgate.net The strong interaction between the thiol group of cysteine and the gold surface causes the nanoparticles to aggregate. nih.govcdnsciencepub.com This aggregation alters the distance-dependent optical properties of the AuNPs, leading to a color change from red to purple or blue, which can be observed with the naked eye or quantified using a UV-vis spectrometer. nih.govscribd.comresearchgate.net
The sensitivity and selectivity of these assays can be enhanced. For example, in the presence of copper ions (Cu²+), cysteine can form a 2:1 complex that rapidly induces AuNP aggregation, allowing for a detection limit as low as 10 nM. nih.govresearchgate.netrsc.org Another approach involves stabilizing AuNPs with single-stranded DNA (ssDNA); cysteine displaces the ssDNA from the nanoparticle surface, leading to salt-induced aggregation and a color change. nih.gov This method provides a linear response to cysteine concentrations in the range of 0.1 to 5 µM. nih.gov Chitosan-stabilized AuNPs have also been used, demonstrating high selectivity for cysteine even in the presence of high concentrations of other amino acids like glutathione (B108866) and methionine. cdnsciencepub.com
| Assay Principle | Detection Limit | Linear Range | Key Features | Reference |
|---|---|---|---|---|
| Cysteine/Cu²⁺ Induced AuNP Aggregation | 10 nM | Not Specified | Excellent selectivity over other amino acids. | nih.govresearchgate.netrsc.org |
| ssDNA-Stabilized AuNP Aggregation | Not Specified | 0.1 - 5 µM | Simple, low-cost, avoids complex modifications. | nih.gov |
| Chitosan-Stabilized AuNP Aggregation | 0.1 µmol/L | 0.1 - 30 µmol/L | High selectivity against glutathione and methionine. | cdnsciencepub.com |
| Unmodified AuNP Aggregation | 0.01 ppm | 0.1 - 0.6 ppm | Simple and convenient. | scribd.com |
To improve the specificity of detection, nanoparticles can be functionalized with molecules that selectively recognize cysteine. This strategy helps to distinguish cysteine from structurally similar molecules, such as homocysteine and glutathione. cdnsciencepub.commdpi.com
For example, L-cysteine itself has been used to functionalize AuNPs (AuNPs@Cyst). rsc.org In one application, these functionalized nanoparticles were used to detect a pesticide by-product through hydrogen-bonding recognition between the aldehyde group of the target and the amine group of the L-cysteine on the nanoparticle surface, causing aggregation. rsc.org Silver nanoparticles (AgNPs) functionalized with green tea extract have been shown to selectively detect cysteine and cystine, relying on the presence of a free thiol (SH) or disulfide (S–S) group for detection. researchgate.net
More complex functionalization involves using specific chemical linkers or polymers. Superparamagnetic Fe₃O₄@SiO₂ core-shell nanoparticles have been surface-modified with a thiol-specific functional group (SPDP), demonstrating excellent efficiency in capturing cysteine-containing peptides for proteomic analysis. acs.orgkorea.ac.kr In another approach, AuNPs were conjugated with a thermoresponsive copolymer containing carboxyl groups; the addition of cysteine specifically caused the sedimentation of these nanoparticles, a process accelerated by heating and cooling. nih.gov Barium titanate (BaTiO₃) nanoparticles functionalized with amine groups (NH₂) have been used to create a self-powered biosensor that detects cysteine by measuring changes in surface charge properties. nih.gov This sensor showed a linear response from 10µM to 1mM and a detection limit of 10µM. nih.gov
| Nanoparticle System | Functionalization | Detection Principle | Selectivity Highlight | Reference |
|---|---|---|---|---|
| Gold Nanoparticles (AuNPs) | L-cysteine | Aggregation via hydrogen-bonding | Selective for target with aldehyde group. | rsc.org |
| Silver Nanoparticles (AgNPs) | Green Tea Extract | Colorimetric / Aggregation | Selective for analytes with free SH or S-S groups. | researchgate.net |
| Superparamagnetic Fe₃O₄@SiO₂ NPs | Thiol-specific group (SPDP) | Magnetic capture | Superb capturing efficiency for cysteinyl peptides. | acs.orgkorea.ac.kr |
| Barium Titanate (BaTiO₃) NPs | Amine (NH₂) groups | Current-voltage change | Good selectivity for routine analysis in urine. | nih.gov |
| Gold Nanoparticles (AuNPs) | Thermoresponsive copolymer | Induced sedimentation | No sedimentation with other amino acids. | nih.gov |
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a powerful technique for the identification and quantification of cysteine and its various modified forms, particularly within complex biological samples. frontiersin.orgresearchgate.net Its high sensitivity and specificity make it indispensable for proteomics and metabolomics research. researchgate.net
The thiol side chain of cysteine is highly reactive and susceptible to a variety of post-translational modifications (PTMs), which act as molecular switches in cellular signaling. creative-proteomics.com These modifications, including S-nitrosylation, S-glutathionylation, and various oxidation states (S-sulfenylation, S-sulfination), are often transient and present at low levels, making their detection challenging. frontiersin.orgcreative-proteomics.com
High-resolution differential mass spectrometry has emerged as a key technology for the discovery and quantification of these cysteine PTMs. frontiersin.orgchomixbio.com Proteomic workflows often involve several key steps: blocking of free reduced cysteine residues, reduction of reversibly oxidized cysteines, and chemical labeling of the newly exposed thiol groups. frontiersin.org The labeled peptides can then be enriched and analyzed by MS to identify the specific sites of modification. frontiersin.orgnih.gov However, a significant challenge is the low abundance of these PTMs; for instance, in whole-cell lysates, less than 5% of a specific cysteine population may be modified at any given time. creative-proteomics.com
To address these challenges, specialized methods have been developed. A spectral alignment-based algorithm known as SAMPEI (Spectral Alignment-based Modified PEptide Identification) allows for the discovery of protein modifications without prior knowledge of their identity. acs.orgbiorxiv.orgnih.gov This approach has been used to identify diverse PTMs, including different forms of cysteine itaconatylation, in complex cellular extracts with high specificity and sensitivity. acs.orgbiorxiv.org Such advanced proteomic techniques are crucial for creating comprehensive databases of cysteine modifications, like CysModDB, which catalogs tens of thousands of experimentally verified CysPTM sites. oup.com
Distinguishing between the enantiomers of cysteine (D-cysteine and L-cysteine) is critical, as they can have distinct biological functions. researchgate.netnih.gov LC-MS/MS has become a standard and powerful tool for chiral metabolomics, offering the high sensitivity and selectivity needed for analyzing complex biological matrices where D-amino acids are often present at trace levels. researchgate.netnih.govmdpi.com
A primary challenge in LC-MS is the lack of inherent stereoselectivity in standard reversed-phase liquid chromatography. nih.gov To resolve enantiomers, two main strategies are employed: the use of a chiral stationary phase (CSP) or derivatization with a chiral derivatizing agent (CDA). mdpi.com A chiral LC-MS method using a Chiralpak® ZWIX(+) CSP has been developed for the rapid determination of cysteine enantiomers, achieving baseline resolution. researchgate.netnih.govcapes.gov.br
Alternatively, derivatization with a CDA converts the enantiomers into diastereomers, which can then be separated on a standard achiral column. mdpi.com A common approach is to use o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol. nih.govmdpi.com One study compared several chiral thiols and found that N,N-dimethyl-L-cysteine (DiCys) and isobutyryl-L-cysteine (IBLC) offered the best performance for separating enantiomeric amine metabolites in terms of separation, fluorescence, and ionization efficiency. nih.govnih.gov The DiCys/OPA derivatization method proved to be excellent for detecting chiral metabolites, including seven different D-amino acids, in aqueous rice extracts. nih.govnih.gov For improved sensitivity in MS detection, cysteine can be labeled with reagents like AccQ-Tag prior to analysis. researchgate.netnih.gov
| Method | Chiral Selector/Derivatizing Agent | Key Finding/Application | LOD/Resolution | Reference |
|---|---|---|---|---|
| Chiral UHPLC-MS | Chiralpak® ZWIX(+) CSP | Rapid determination of cysteine enantiomers in biological samples. | Baseline resolution (Rₛ = 2.7); LOD: 0.02 mg/L (D-Cys), 0.04 mg/L (L-Cys) | researchgate.netnih.govcapes.gov.br |
| LC-MS Analysis | OPA / N,N-dimethyl-L-cysteine (DiCys) | Excellent performance for chiral separation of amino acids. Detected 7 D-amino acids in rice extract. | DiCys showed better analyte separation than IBLC. | nih.govnih.gov |
| Enantioselective Analysis | AccQ-Tag reagent | Improved chromatographic behavior and MS detection sensitivity for cysteine enantiomers. | Not Specified | researchgate.netnih.gov |
Application of Stable Isotope-Labeled Reagents
Stable isotope labeling is a powerful strategy in mass spectrometry-based quantitative analysis, allowing for the accurate determination of analyte concentration in complex matrices. oup.com In this approach, a known quantity of an isotopically heavy version of the analyte, such as this compound labeled with deuterium (B1214612) (D or ²H) or carbon-13 (¹³C), is introduced into a sample as an internal standard. oup.com Because the labeled standard is chemically identical to the natural (light) analyte, it experiences similar behavior during sample preparation, chromatography, and ionization, thus correcting for sample loss and matrix effects. mdpi.comresearchgate.net The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, and the ratio of their signal intensities is used to calculate the analyte's precise concentration. mdpi.com
Several advanced quantitative proteomic strategies utilize stable isotope labeling that targets cysteine residues specifically.
Isotope-Coded Affinity Tags (ICAT): This was one of the first major in vitro labeling techniques developed for quantitative proteomics. oup.comacs.org In the classic ICAT method, proteins from two different samples are labeled at their cysteine residues with either a light (containing ¹H) or heavy (containing ²H or ¹³C) reagent. oup.comacs.org The ICAT reagent also contains a biotin (B1667282) group, which allows for the selective isolation of the cysteine-containing peptides via affinity chromatography after the samples are combined and digested. mdpi.com The relative abundance of the peptides from the two original samples is then determined by the ion intensity ratios in the mass spectrometer. oup.com A newer generation of ICAT reagents uses ¹²C/¹³C for labeling to avoid potential chromatographic shifts that can occur with deuterium labeling. oup.com
Other Cysteine-Reactive Tags: Building on the principles of ICAT, other methods have been developed. For example, Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are typically amine-reactive but have been made compatible with cysteinyl-peptide enrichment. mdpi.comresearchgate.net Furthermore, cysteine-reactive TMT reagents have been designed to specifically label cysteine-containing peptides, enabling thiol-targeted affinity enrichment combined with multiplexed quantification. researchgate.net An alternative approach uses differential alkylation with non-isotopic reagents like iodoacetamide (B48618) (IAM) and acrylamide (B121943) (AA), which yield products with a mass difference, providing a cost-effective alternative to traditional stable isotope labeling. mdpi.comresearchgate.net
The use of labeled this compound and its derivatives is crucial for metabolic research, pharmacokinetic studies, and as standards for environmental and clinical diagnostics. medchemexpress.commedchemexpress.com
| Labeling Strategy | Target Residue(s) | Labeling Principle | Key Feature | Reference |
|---|---|---|---|---|
| Isotope-Coded Affinity Tag (ICAT) | Cysteine | Alkylation of thiol groups with light (¹H/¹²C) or heavy (²H/¹³C) tags. | Contains a biotin tag for affinity purification of cysteine peptides. | oup.commdpi.comacs.org |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Specific amino acids (e.g., Lys, Arg) | Metabolic incorporation of heavy amino acids into proteins during cell growth. | In vivo labeling, not directly targeting cysteine but quantifies proteins containing it. | mdpi.com |
| Tandem Mass Tags (TMT) / iTRAQ | Primary amines (N-terminus, Lysine) / Cysteine (with specific reagents) | Isobaric chemical tags; reporter ions are generated in MS/MS for quantification. | Allows for multiplexing (simultaneous analysis of multiple samples). | mdpi.comresearchgate.net |
| Differential Alkylation (IAM/AA) | Cysteine | Alkylation with two different, non-isotopic reagents that create a mass difference. | A cost-effective alternative to stable isotope methods. | researchgate.net |
Molecular Imprinted Polymers (MIPs) for Selective Extraction and Enrichment
Molecularly Imprinted Polymers (MIPs) are synthetic, tailor-made receptors that exhibit high selectivity for a specific target molecule. mdpi.commdpi.com They are created through a process where functional monomers self-assemble around a template molecule (in this case, this compound). mdpi.commdpi.com This assembly is then locked in place by polymerization with a cross-linking monomer, forming a highly cross-linked, three-dimensional polymer network. mdpi.com Subsequent removal of the template molecule leaves behind cavities that are complementary in size, shape, and functionality to the target analyte. mdpi.commdpi.com These recognition sites allow the MIP to selectively rebind the target molecule from a complex mixture, making them excellent materials for solid-phase extraction (SPE), often termed MISPE. mdpi.commyfoodresearch.com
The synthesis of MIPs for cysteine analysis involves several key components:
Template: this compound.
Functional Monomer: Chosen for its ability to interact with the functional groups of cysteine. Methacrylic acid (MAA) is a common choice. myfoodresearch.com
Cross-linker: Provides mechanical stability to the polymer matrix. Ethylene glycol dimethacrylate (EGDMA) is frequently used. myfoodresearch.com
Solvent (Porogen): Influences the polymer morphology and the interactions between the template and monomer.
Researchers have developed various MIP-based methods for cysteine determination. One approach involved functionalizing multi-walled carbon nanotubes (MWCNTs) with methacrylic acid before polymerization to create a selective MIP/MWCNTs composite. myfoodresearch.com This method was successfully used to determine cysteine in human serum and water samples with high recoveries (96.6% to 102.4%) and a low limit of detection (LOD) of 2.3 ng/mL. myfoodresearch.com Another study used precipitation polymerization with MAA and EGDMA, achieving successful separation of cysteine from other amino acids in an aqueous solution. myfoodresearch.com
To overcome challenges associated with traditional MIPs, such as template bleeding and poor site accessibility, new formats have been developed. Magnetic MIPs (MMIPs), which use a magnetic nanoparticle core (e.g., Fe₃O₄), allow for rapid separation of the polymer from the sample solution using an external magnetic field, simplifying the extraction process. mdpi.comfrontiersin.org
| MIP Synthesis Method | Key Components | Application | Reported Performance | Reference |
|---|---|---|---|---|
| MIP/MWCNT Composite | Template: Cysteine; Monomer: Methacrylic Acid (MAA); Support: MWCNTs | Separation and enrichment of cysteine for spectrophotometric determination. | LOD: 2.3 ng/mL; Recoveries: 96.6% - 102.4% in serum and water. | myfoodresearch.com |
| Precipitation Polymerization | Template: Cysteine; Monomer: MAA; Cross-linker: EGDMA | Separation of cysteine from other amino acids in aqueous solutions. | Enhanced extraction when combined with a novel chemodosimeter. | myfoodresearch.com |
| Magnetic MIPs (General) | Template; Monomer; Cross-linker; Magnetic Core (e.g., Fe₃O₄) | Rapid, selective extraction from complex samples like antibiotics. | Combines high selectivity with ease of magnetic separation. | frontiersin.org |
X-Ray Diffraction for Crystal Structure Analysis
X-ray diffraction (XRD) is a definitive technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within the crystal, researchers can deduce the precise three-dimensional arrangement of the molecules, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov
The crystal structure of this compound has been a subject of detailed investigation. At ambient temperature, this compound crystallizes in a monoclinic system with the space group P2₁/a. acs.org However, studies have revealed that this compound undergoes a reversible, first-order phase transition upon cooling. nih.govacs.org This transition, which occurs with a large hysteresis of over 100 K, involves a significant structural rearrangement. nih.gov For instance, on cooling, the transition is observed between 250 K and 240 K, while the reverse transformation on heating occurs around 300 K. akjournals.com
This phase transition is accompanied by crystal fragmentation and is related to the rotation of the amino acid side chain (–CH₂SH) and a reorganization of the hydrogen bond network. nih.govrsc.org The structure of the low-temperature phase, termed this compound-II, has been solved and confirmed by both single-crystal and powder XRD techniques. nih.govacs.org The ability to study these structural changes provides fundamental insights into the dynamic behavior of molecules in the solid state and the role of intermolecular forces in stabilizing different crystalline forms. researchgate.net Co-crystallization of this compound with other molecules, such as oxalic acid, has been shown to alter its phase transition behavior by reducing the mobility of the side chain, demonstrating a method to stabilize cysteine-containing crystals. rsc.orgresearchgate.net
| Parameter | This compound-I (Ambient Phase) | This compound-II (Low-Temp Phase) | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Triclinic | acs.orgmdpi.com |
| Space Group | P2₁/a | P-1 | acs.orgmdpi.com |
| Phase Transition Temp. (on cooling) | ~240-250 K | N/A | nih.govakjournals.com |
| Key Structural Change during Transition | Rotation of the –CH₂SH side chain and reorganization of hydrogen bonds. | nih.govrsc.org |
Interactions of Cysteine in Complex Biological and Environmental Systems
Role of Cysteine-Containing Molecules in Microbial Metabolism and Biofilms
Cysteine metabolism is deeply integrated into the regulation of microbial life, particularly in the formation and disruption of biofilms—structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). umich.eduumich.edu This matrix protects bacteria from environmental stresses, including antimicrobial agents. umich.eduasm.org
The synthesis and availability of cysteine can significantly influence bacterial motility and biofilm development. For instance, cysteine biosynthesis is reported to be essential for the swarming motility of bacteria like Salmonella typhimurium and Serratia marcescens. mdpi.com In uropathogenic Escherichia coli (UPEC), the major cause of urinary tract infections, cysteine metabolism regulates the development of curli-dependent pellicle biofilms. umich.eduumich.edu Studies have shown that aged UPEC cultures produce a potent inhibitor of pellicle biofilm formation, an effect that is dependent on cysteine metabolism. umich.edu Mutants in the cysteine biosynthesis pathway were able to form pellicles even in the presence of this inhibitory factor, and the addition of exogenous cysteine restored the anti-biofilm activity. umich.edu
Cysteine-containing molecules, notably N-acetyl-L-cysteine (NAC), have demonstrated significant anti-biofilm capabilities across a range of pathogenic bacteria. mdpi.comeuropeanreview.org NAC, a derivative of L-cysteine, can inhibit biofilm formation and disrupt mature biofilms. mdpi.comeuropeanreview.org Its mechanisms of action include the disruption of disulfide bonds in bacterial proteins and the reduction of EPS production. mdpi.comgoogle.com Research has shown that NAC can reduce the formation of Staphylococcus epidermidis biofilms and decrease the adhesion of pathogens like Streptococcus pneumoniae and Haemophilus influenzae to epithelial cells. asm.org In various bacterial species, including Klebsiella pneumoniae and Acinetobacter lwoffii, NAC has been shown to significantly decrease the production of EPS, a critical component of the biofilm matrix. asm.org
The table below summarizes research findings on the effect of N-acetyl-L-cysteine (NAC) on biofilm-related activities in various bacteria.
| Bacterial Strain | NAC Concentration | Observed Effect | Reference |
| Staphylococcus aureus (MRSA) | 30 mM (~4.9 mg/mL) | Inhibited EPS polysaccharide production | mdpi.com |
| Pseudomonas aeruginosa | 0.5–2.5 mg/mL | Dose-dependent dissolution of mature biofilms and reduction in EPS production | mdpi.com |
| Staphylococcus epidermidis | 1–8 mg/mL | Reduced biofilm formation | mdpi.com |
| Various paper mill bacteria (Bacillus megaterium, Bacillus subtilis, etc.) | 0.25 mg/mL | Significantly decreased EPS production | asm.org |
Cysteine's Influence on the Environmental Fate of Engineered Nanoparticles
The proliferation of engineered nanoparticles (ENPs) in consumer and industrial products has led to their inevitable release into the environment, where their fate and transport are governed by complex interactions with natural molecules. Cysteine, owing to the high affinity of its thiol group for metals, plays a critical role in mediating the behavior of metallic ENPs in aquatic and terrestrial systems. frontiersin.orgmdpi.com
Cysteine's interaction with ENPs can alter their surface chemistry, aggregation state, and dissolution, which collectively influence their stability, mobility, and bioavailability. nih.govacs.org The nature of this interaction depends on the type of nanoparticle, its surface coating, and the surrounding environmental conditions like pH and ionic strength. mdpi.com
For silver nanoparticles (AgNPs), cysteine has been shown to modify their surface, affecting aggregation and dissolution rates. acs.org The thiol group of cysteine can bind strongly to the silver surface, potentially displacing original stabilizing coatings like citrate (B86180) or polyvinylpyrrolidone (B124986) (PVP). acs.orgsc.edu This can lead to either destabilization and aggregation of the nanoparticles or, in some cases, enhanced stability. sc.edutandfonline.com For example, while L-cysteine tends to decrease the stability of AgNPs, N-acetyl-L-cysteine can increase their stability. sc.edu In the presence of cysteine, the dissolution of AgNPs, releasing silver ions (Ag+), is often enhanced. acs.orgrsc.org
In the case of copper oxide (CuO) nanoparticles, X-ray absorption near edge structure (XANES) analysis has revealed that cysteine can transform more than 30% of CuO NPs into a Cu(I)-cysteine complex by coordinating with the thiol group. mdpi.com This transformation significantly alters the speciation and potential impact of the nanoparticles in the environment. Similarly, cysteine forms a strong thiolate bond with gold nanoparticles (AuNPs), interacting with low-coordinated gold atoms at the nanoparticle edges and corners. rsc.orgresearchgate.net
The following table summarizes the observed effects of cysteine on different types of engineered nanoparticles based on research findings.
| Nanoparticle Type | Key Findings | Effects of Cysteine Interaction | Reference(s) |
| Silver (AgNPs) | Alters surface charge and aggregation rates. Can displace original coatings (citrate, PVP). | Increases dissolution (Ag+ release). Can either decrease or increase stability depending on the cysteine derivative and conditions. | acs.orgsc.edutandfonline.com |
| Copper Oxide (CuO NPs) | Induces aggregation and alters surface properties. | Transforms a significant portion of CuO to a Cu(I)-cysteine complex. Enhances dissolution. | mdpi.com |
| Gold (AuNPs) | Forms a strong Au-S thiolate bond, interacting with edge and corner atoms. | Affects nanoparticle stability and surface functionality. Can form a bilayer structure on the nanoparticle surface. | rsc.orgresearchgate.net |
Cysteine's Involvement in Systemic Metabolic Dysregulation (e.g., Obesity, Diabetes)
Emerging research has identified a significant association between circulating cysteine levels and systemic metabolic dysregulation, including obesity and type 2 diabetes (T2D). pnas.orgplos.orgresearchgate.net While cysteine plays essential roles in protein structure and redox signaling, elevated plasma concentrations of total cysteine (tCys) have been positively correlated with increased adiposity and insulin (B600854) resistance. researchgate.netbiorxiv.org
Studies in diverse populations have linked higher plasma tCys levels with an increased risk of obesity. plos.org In a study of Hispanic children and adolescents, individuals in the highest quartile of tCys had a five-fold increased risk of obesity. plos.org Furthermore, among overweight/obese children, tCys accounted for 9% of the variability in body fat percentage, independent of age and gender. plos.org Animal studies support this, showing that cysteine supplementation can reverse the effects of methionine restriction on adiposity. plos.orgresearchgate.net Conversely, recent studies have shown that restricting dietary cysteine can trigger adipose tissue browning and significant weight loss in mice, suggesting a key role for cysteine in regulating energy metabolism. biorxiv.orgnih.gov
The link between cysteine and metabolic dysregulation extends to insulin resistance and T2D. pnas.orgplos.org Increased plasma L-cysteine concentrations have been associated with T2D and insulin resistance in multiple studies. pnas.org High tCys levels were found to be associated with a two-fold increased risk of insulin resistance, even after adjusting for body fat percentage. plos.org The molecular mechanism may involve the direct action of cysteine on metabolic pathways. Research has shown that prolonged exposure to L-cysteine can inhibit glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. pnas.org This inhibition is caused by L-cysteine inactivating pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in glycolysis, which leads to impaired ATP production necessary for insulin release. pnas.org
The tables below present data from research studies illustrating the association between total plasma cysteine (tCys) and metabolic parameters.
Association between Total Cysteine (tCys) and Risk of Obesity & Insulin Resistance Data from a study on Hispanic children and adolescents.
| Parameter | Risk Association with Upper tCys Quartile | 95% Confidence Interval | p-value | Reference |
| Obesity | 5-fold increased risk | 3.5–8.0 | <0.001 | plos.org |
| Insulin Resistance (adjusted for body fat %) | 2-fold increased risk | 1.6-5.0 | <0.001 | plos.org |
Correlation of Total Cysteine (tCys) with Adipokines and Inflammatory Markers
| Correlated Factor | Type of Association | Key Observation | Reference(s) |
| Leptin | Positive | Strong positive correlation, partly independent of body fat. | plos.org |
| Adiponectin | Negative | Strong negative correlation. | plos.org |
| C-reactive protein (CRP) | Positive | Positively related to this inflammatory marker. | plos.orgresearchgate.net |
| IL-6, TNF-α, MCP-1 | No significant association | Not associated with these specific inflammatory cytokines in the studied cohort. | plos.org |
These findings underscore the complex role of cysteine in metabolic health, where an excess may contribute to the pathophysiology of obesity and diabetes. pnas.orgplos.orgresearchgate.net
Outlook and Future Directions in Dl Cysteine Research
Elucidation of Undiscovered Metabolic Pathways and Regulatory Networks
While the primary metabolic pathways of L-cysteine biosynthesis are well-established, research continues to uncover novel aspects of its regulation and metabolism, including that of its D-enantiomer. Future research will likely focus on delineating the intricate regulatory networks that govern cysteine homeostasis and its interplay with other metabolic pathways.
Cysteine metabolism is intricately linked with carbon and sulfur metabolism. nih.gov It can be catabolized through enzymatic breakdown to produce hydrogen sulfide (B99878) (H₂S) and organic intermediates or undergo oxidative metabolism via cysteine dioxygenase (CDO). nih.gov The trans-sulfuration pathway, involving the enzymes cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), is crucial for converting homocysteine to cysteine and for producing H₂S. nih.gov The regulation of these pathways is critical, as imbalances can lead to cellular toxicity. For instance, the accumulation of cysteine can be neurotoxic and is associated with several neurodegenerative diseases. scienceopen.com
Recent studies have highlighted the role of cysteine in regulating the virulence of pathogenic bacteria, such as Clostridium difficile. nih.gov In this bacterium, cysteine down-regulates toxin production, and this regulation is mediated by the sigma factor σL. nih.gov Understanding these regulatory links could provide new targets for antimicrobial strategies.
Furthermore, the metabolism of D-cysteine is an emerging area of interest. While L-cysteine is the proteinogenic form, D-cysteine has been identified as an endogenous signaling molecule in the mammalian brain. wikipedia.orgbiorxiv.org The enzyme serine racemase, known for producing D-serine, has been identified as a potential biosynthetic enzyme for D-cysteine. biorxiv.orgnih.gov The metabolic pathways and regulatory networks governing D-cysteine levels and its physiological effects remain largely unexplored and represent a significant frontier in cysteine research.
Development of Novel Biotechnological Strategies for Cysteine Production
The industrial production of L-cysteine has traditionally relied on the hydrolysis of keratin (B1170402) from sources like animal hair and feathers, a process that raises environmental and safety concerns. mdpi.comnih.gov Consequently, there is a strong impetus to develop sustainable and cost-effective biotechnological production methods. Fermentation and enzymatic biotransformation are the leading alternatives. encyclopedia.pub
Fermentation:
Microbial fermentation using engineered strains of bacteria such as Escherichia coli and Corynebacterium glutamicum is a promising approach for the direct production of L-cysteine from renewable feedstocks like glucose. mdpi.comencyclopedia.pubmdpi.com Key metabolic engineering strategies include:
Enhancing Biosynthesis: Overexpressing feedback-inhibition-insensitive variants of key enzymes like serine O-acetyltransferase (SAT), encoded by the cysE gene, is crucial to increase the metabolic flux towards cysteine. mdpi.comnih.govnih.gov
Weakening Degradation: Knocking out genes that encode L-cysteine desulfhydrases, which degrade cysteine, helps to increase the intracellular accumulation of the product. mdpi.comnih.gov
Improving Export: Overexpressing L-cysteine exporters is vital to overcome the toxicity associated with high intracellular cysteine concentrations. mdpi.comnih.govresearcher.life
Optimizing Sulfur Source: Utilizing more energy-efficient sulfur sources, such as thiosulfate (B1220275), has been shown to enhance L-cysteine production in E. coli. nih.govresearchgate.net
Recent advancements have seen the development of sophisticated genetic tools, such as biosensors, to facilitate high-throughput screening of engineered strains for improved L-cysteine production. researcher.life One study reported the development of an L-cysteine-dependent autonomous bifunctional genetic switch in Corynebacterium glutamicum to dynamically regulate the biosynthesis of L-cysteine and the antioxidant astaxanthin, achieving a production of 8.45 g/L of L-cysteine in a 5 L bioreactor. researcher.life
Enzymatic Biotransformation:
Another biotechnological route involves the enzymatic conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine. mdpi.comnih.gov This process, often utilizing whole cells of Pseudomonas species, involves a three-step enzymatic cascade. mdpi.com However, challenges such as the cost and availability of the substrate DL-ATC and relatively low enzymatic yields have limited its widespread industrial application. mdpi.com
Future research will likely focus on further optimizing microbial strains through systems and synthetic biology approaches, discovering and engineering more efficient enzymes, and developing scalable and cost-effective fermentation and purification processes.
Advanced Understanding of Stereospecific Biological Roles and Mechanisms
While L-cysteine is a fundamental component of proteins, the D-enantiomer, D-cysteine, is emerging as a significant signaling molecule with distinct biological roles. wikipedia.orgcymitquimica.com D-cysteine is less common in biological systems but has been identified endogenously in the mammalian brain. biorxiv.orgnih.gov
Research has shown that D-cysteine can act as a negative regulator of neural progenitor cell (NPC) proliferation during cortical development. biorxiv.orgnih.gov This effect is not observed with L-cysteine or D-serine, highlighting the stereospecificity of its action. biorxiv.org The proposed mechanism involves the transcription factors FoxO1 and FoxO3a. biorxiv.orgnih.gov Furthermore, an unbiased screen identified myristoylated alanine-rich C-kinase substrate (MARCKS) as a potential binding partner for D-cysteine, suggesting a role in modulating its function and localization. biorxiv.orgnih.gov
The enzyme serine racemase, which synthesizes the neuromodulator D-serine, is also capable of racemizing L-cysteine to D-cysteine. nih.govresearchgate.net This discovery provides a potential enzymatic basis for the endogenous production of D-cysteine in mammals.
In contrast to the signaling roles of D-cysteine, L-cysteine's primary functions are structural (in proteins via disulfide bonds) and as a precursor for various essential biomolecules. wikipedia.org The stereospecificity of cysteine is also evident in its transport and metabolism. For example, the E. coli cysteine/cystine ABC transporter FliY shows a high degree of stereospecificity, binding to L-cysteine and L-cystine but not their D-enantiomers. nih.gov
Future research is needed to fully elucidate the physiological and pathological roles of D-cysteine, identify its specific receptors and downstream signaling pathways, and understand the regulatory mechanisms that control its synthesis and degradation.
Exploration of Cysteine-Mediated Signaling in Complex Disease Pathologies
The thiol group of cysteine is highly reactive and susceptible to a variety of oxidative post-translational modifications (PTMs). nih.govresearchgate.net These modifications, including S-glutathionylation, S-nitrosylation, and the formation of sulfenic, sulfinic, and sulfonic acids, can act as molecular switches to regulate protein function, localization, and interactions. acs.orgfrontiersin.orgnih.gov Dysregulation of this cysteine-mediated redox signaling is increasingly implicated in a wide range of complex diseases.
Neurodegenerative Diseases:
Redox dysregulation is a key factor in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). nih.govresearchgate.net Cysteine-sensitive proteins are central to maintaining cellular redox homeostasis, and their aberrant oxidation can lead to protein misfolding and aggregation, which are hallmarks of these diseases. nih.govresearchgate.net
In ALS, cysteine-dependent modifications are found in key proteins like SOD1 and TDP43, contributing to their aggregation. frontiersin.org
In Parkinson's disease, the release of cathepsin B, a cysteine protease, from lysosomes is linked to neuroinflammation and neurodegeneration. preprints.orgmdpi.com
The "cysteinet," a network of interconnected cysteine-containing proteins, is proposed to be a critical regulator of cellular pathways, and its disturbance is thought to mediate age-associated degenerative diseases. researchgate.net
Cancer:
Cysteine metabolism plays a multifaceted role in cancer. Cancer cells often have a high demand for cysteine to support the synthesis of glutathione (B108866) (GSH), a major antioxidant that protects them from oxidative stress. nih.gov
Cysteine proteases, such as cathepsins, are often overexpressed in tumors and contribute to tumor progression and metastasis by degrading the extracellular matrix. preprints.orgnih.govresearchgate.net
The methylation status of the promoter for cysteine dioxygenase 1 (CDO1), an enzyme in cysteine catabolism, is linked to the progression and malignancy of various tumors. scienceopen.com
Future research will focus on mapping the specific cysteine PTMs on key signaling proteins in different disease states, understanding how these modifications alter protein function and cellular pathways, and identifying potential therapeutic targets within the cysteine-mediated signaling network.
Refinement of Analytical Techniques for In Vivo Cysteine Dynamics
Understanding the dynamic roles of cysteine in both its free and protein-bound forms within a living system requires sophisticated analytical techniques that offer high sensitivity, selectivity, and spatiotemporal resolution.
Mass Spectrometry-Based Proteomics:
Mass spectrometry (MS) has become an indispensable tool for studying cysteine oxidation in proteins. nih.gov Several proteomic approaches have been developed to identify and quantify reversibly oxidized cysteine residues:
Isotope-Coded Affinity Tags (ICAT): This method uses heavy and light isotope-coded reagents to label reduced and oxidized thiols, allowing for their relative quantification by MS. springernature.comresearchgate.netupf.edunih.gov A typical protocol involves blocking reduced thiols, then reducing and labeling the originally oxidized thiols. nih.gov
Bioswitch Methods: These techniques utilize probes, such as Maleimide-(Polyethylene Glycol)2-Biotin, to specifically label reversibly oxidized cysteines, which can then be enriched and identified by LC-MS/MS. biorxiv.org
Despite these advances, the accurate, proteome-wide identification of in vivo cysteine oxidation sites remains challenging due to the low abundance and transient nature of these modifications. biorxiv.org Future refinements will likely focus on improving the sensitivity and coverage of these methods.
Fluorescent Probes:
Fluorescent probes offer a powerful complementary approach for visualizing and quantifying cysteine dynamics in living cells and organisms. nih.gov These probes are designed to undergo a change in their fluorescence properties upon reaction with cysteine.
Selectivity: A key challenge is developing probes that can distinguish cysteine from other biologically relevant thiols like homocysteine and glutathione. mdpi.com Many recent probes utilize an acryloyl group, which undergoes a selective reaction with cysteine. mdpi.com
In Vivo Imaging: Successful probes have been used for fluorescence imaging of cysteine in cell lines and model organisms like zebrafish. mdpi.comresearchgate.netmdpi.com
Quantitative Measurement: Moving beyond qualitative detection to achieve reliable quantification of cysteine levels in living cells remains a significant goal for the field. nih.gov
Future directions in this area include the development of ratiometric and near-infrared probes for more accurate quantification and deeper tissue imaging, as well as probes that can specifically detect different oxidative modifications of cysteine. The combination of advanced MS-based proteomics and novel fluorescent probes will be crucial for unraveling the complex in vivo dynamics of cysteine.
Q & A
Q. What are the standard synthetic routes for DL-Cysteine hydrochloride, and how do reaction conditions influence yield and purity?
this compound hydrochloride is typically synthesized via racemization of L-cysteine or direct synthesis from precursors like S-benzyl-N-acetylcysteine. Key steps involve alkaline hydrolysis (using sodium hydroxide) or catalytic deprotection with salicylaldehyde in aqueous media . Reaction conditions, such as pH, temperature, and solvent choice (e.g., water or methylene chloride), critically affect by-product formation and purity. For example, acetic anhydride-mediated N-acetylation in methylene chloride reduces hydrochloride content, improving crystallinity . Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.
Q. What analytical techniques are recommended for characterizing this compound hydrochloride’s purity and structural identity?
Purity assessment follows pharmacopeial standards, including:
- Solubility testing : Compliance with solubility criteria in water (e.g., 1 g/5 mL) .
- Spectroscopic methods : FT-IR for thiol (-SH) and amine (-NH2) group identification, and NMR for structural confirmation.
- Titrimetric assays : Quantify chloride content via argentometric titration .
- Chromatography : HPLC with UV detection (210–220 nm) to monitor impurities like oxidized cystine .
Q. What are the critical solubility and stability parameters for handling this compound hydrochloride in laboratory settings?
this compound hydrochloride is hygroscopic and prone to oxidation. Key parameters include:
- pH-dependent stability : Stable in acidic conditions (pH < 3), but rapidly oxidizes in neutral/basic environments. Use nitrogen-purged solvents to prevent disulfide formation .
- Storage : Store at 2–8°C in airtight, amber vials.
- Solubility : Freely soluble in water (≥200 mg/mL) but insoluble in nonpolar solvents .
Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
Contradictions often arise from:
- Purity variability : Validate compound identity via orthogonal methods (e.g., LC-MS for mass confirmation and chiral HPLC for enantiomeric excess) .
- Assay conditions : Standardize buffer systems (e.g., phosphate vs. Tris) and incubation times to minimize pH-driven oxidation .
- Biological matrix effects : Use internal standards (e.g., isotopically labeled cysteine) in biofluids to correct for matrix interference .
Q. What methodological considerations are critical when quantifying this compound in oxidative stress studies using biological samples?
- Sample preparation : Stabilize thiol groups immediately post-collection using derivatizing agents (e.g., N-ethylmaleimide) or acidic preservatives .
- Detection methods : Employ UHPLC-Q-Orbitrap HRMS with a C18 column (2.1 × 100 mm, 1.9 µm) for high-resolution separation. Use mobile phases like 0.1% formic acid in water/acetonitrile for optimal peak symmetry .
- Validation : Assess linearity (0.1–50 µM), recovery rates (>90%), and limit of detection (LOD < 0.05 µM) in saliva/urine matrices .
Q. What strategies enable chiral resolution of this compound for enantiomer-specific pharmacological studies?
- Chiral stationary phases : Use β-cyclodextrin or teicoplanin-based columns for LC separation.
- Derivatization : React with o-phthalaldehyde (OPA) and chiral thiols (e.g., N-acetyl-L-cysteine) to form diastereomers separable via reverse-phase HPLC .
- Capillary electrophoresis : Employ sulfated β-cyclodextrin as a chiral selector in borate buffer (pH 9.3) for high-efficiency resolution .
Q. How can computational modeling predict this compound’s reactivity in biochemical pathways?
- Density Functional Theory (DFT) : Calculate redox potentials of thiol/disulfide transitions and pKa values for protonation states .
- Molecular dynamics (MD) : Simulate binding interactions with enzymes like cystathionine β-synthase (CBS) to identify reaction intermediates .
Q. What protocols validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?
Q. How should researchers address signal overlap in spectroscopic characterization of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
